Methyl 2-chlorooxazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAOHBOUJBPEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586058 | |
| Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-35-8 | |
| Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 2-chlorooxazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-chlorooxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthetic protocol for this specific methyl ester, this document outlines a proposed two-step synthetic pathway. The synthesis commences with the formation of the precursor, Methyl 2-aminooxazole-4-carboxylate, followed by a Sandmeyer-type diazotization and chlorination to yield the target compound. Detailed, adaptable experimental protocols are provided for each step, based on well-established procedures for analogous compounds. This guide also includes a summary of the physicochemical properties of the final product and presents the synthetic workflow in a clear, graphical format to aid researchers in its practical application.
Introduction
This compound is a key intermediate in the synthesis of more complex substituted oxazole derivatives. The oxazole motif is a prominent scaffold in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a chloro substituent at the 2-position and a methyl carboxylate at the 4-position provides two orthogonal handles for further chemical diversification, making this compound particularly useful in the construction of compound libraries for high-throughput screening and lead optimization in drug development programs. This guide details a proposed, robust synthetic route to access this versatile building block.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence, starting from readily available starting materials. The overall workflow is depicted below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are proposed based on analogous reactions and may require optimization for specific laboratory conditions.
Step 1: Synthesis of Methyl 2-aminooxazole-4-carboxylate (Precursor)
The synthesis of the key precursor, Methyl 2-aminooxazole-4-carboxylate, can be approached via the condensation of a suitable β-ketoester equivalent with a source of the amino group, such as hydroxylamine, followed by cyclization.
Methodology:
-
Preparation of the β-ketoester equivalent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol is prepared. To this solution, a mixture of dimethyl oxalate (1.0 equivalent) and methyl cyanoacetate (1.0 equivalent) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Cyclization: The reaction mixture from the previous step is cooled to 0 °C, and hydroxylamine hydrochloride (1.2 equivalents) is added portion-wise. The mixture is then heated to reflux for 4-6 hours until TLC analysis indicates the consumption of the intermediate.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-aminooxazole-4-carboxylate.
Step 2: Synthesis of this compound
This step involves a Sandmeyer-type reaction for the conversion of the 2-amino group to a 2-chloro group. The protocol is adapted from a procedure for the corresponding ethyl ester.[1]
Methodology:
-
Reaction Setup: To a suspension of cuprous(I) chloride (1.2 equivalents) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, tert-butyl nitrite (1.4 equivalents) is added dropwise.
-
Addition of Precursor: The reaction mixture is heated to 75 °C. A solution of Methyl 2-aminooxazole-4-carboxylate (1.0 equivalent) in anhydrous acetonitrile is then added portion-wise over a period of 20 minutes. Vigorous gas evolution (N₂) is typically observed.
-
Reaction Completion and Work-up: The reaction is stirred at 75 °C for an additional 30 minutes after the addition is complete. The mixture is then cooled to room temperature and diluted with ethyl acetate. The organic layer is washed twice with water and once with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 934236-35-8 | [2][3] |
| Molecular Formula | C₅H₄ClNO₃ | [3] |
| Molecular Weight | 161.54 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Storage Temperature | -20°C | [3] |
Proposed Reaction Parameters
The following table outlines the key reagents and suggested stoichiometry for the proposed synthesis.
| Step | Reactant/Reagent | Molar Equivalent |
| 1 | Dimethyl oxalate | 1.0 |
| Methyl cyanoacetate | 1.0 | |
| Sodium methoxide | 1.1 | |
| Hydroxylamine hydrochloride | 1.2 | |
| 2 | Methyl 2-aminooxazole-4-carboxylate | 1.0 |
| Cuprous(I) chloride | 1.2 | |
| tert-Butyl nitrite | 1.4 |
Logical Relationships and Workflows
The logical progression of the synthesis is outlined in the following diagram.
Caption: Logical workflow for the synthesis and purification of the target compound.
Conclusion
This technical guide provides a detailed, albeit proposed, synthetic route for this compound, a compound of significant interest to the medicinal chemistry community. The outlined two-step synthesis, involving the formation of a 2-aminooxazole precursor followed by a Sandmeyer-type chlorination, represents a plausible and adaptable method for obtaining this valuable building block. The provided experimental protocols, data tables, and graphical workflows are intended to serve as a comprehensive resource for researchers in their synthetic endeavors. Further optimization and characterization are encouraged to validate and refine the described procedures.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chlorooxazole-4-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, based on available data.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been established.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO₃ | [1] |
| Molecular Weight | 161.54 g/mol | [1] |
| CAS Number | 934236-35-8 | [1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a well-documented procedure for its ethyl ester counterpart, Ethyl 2-chlorooxazole-4-carboxylate, provides a strong basis for a proposed synthetic route[3]. The synthesis likely proceeds via the esterification of 2-chlorooxazole-4-carboxylic acid with methanol, or through a Sandmeyer-type reaction from a 2-aminooxazole precursor.
A plausible synthesis workflow is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocols
Based on the synthesis of the analogous ethyl ester, the following is a proposed experimental protocol for the synthesis of this compound.
Materials:
-
Methyl 2-aminooxazole-4-carboxylate
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Chloride (CuCl₂)
-
Hydrochloric Acid (HCl)
-
Methanol (solvent)
-
Dichloromethane (extraction solvent)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Diazotization: Dissolve Methyl 2-aminooxazole-4-carboxylate in a suitable acidic aqueous medium, such as a solution of hydrochloric acid in water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for a short period.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(II) chloride in water.
-
Slowly add the cold diazonium salt solution to the copper(II) chloride solution. Vigorous nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Spectral Data
Specific spectral data for this compound is not widely published. However, data from the analogous Ethyl 2-chlorooxazole-4-carboxylate can be used as a reference for expected spectral features[3].
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Features:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | ~3.9 | Singlet |
| Oxazole C5-H | ~8.3 | Singlet |
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Features:
| Carbon | Expected Chemical Shift (δ, ppm) |
| -OCH₃ | ~53 |
| C4 (ester carbonyl) | ~160 |
| C5 | ~145 |
| C2 | ~150 |
| C4 of oxazole ring | ~120 |
Expected IR (Infrared) Spectroscopy Features:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | ~1730-1750 |
| C=N (oxazole) | ~1650 |
| C-O (ester) | ~1250-1300 |
| C-Cl | ~700-800 |
Expected Mass Spectrometry (MS) Features:
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope.
| Fragment | Expected m/z |
| [C₅H₄³⁵ClNO₃]⁺ | 161 |
| [C₅H₄³⁷ClNO₃]⁺ | 163 |
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the involvement of this compound in any specific biological signaling pathways. Its utility is primarily recognized as a synthetic intermediate for creating a diverse range of substituted oxazole derivatives, which may then be screened for various biological activities[4].
Safety and Handling
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. The compound should be stored in a cool, dry, and well-ventilated area. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a precursor in the synthesis of novel chemical entities for drug discovery and development. While comprehensive experimental data for this specific molecule is not extensively documented, analogies to closely related compounds provide a solid foundation for its synthesis and characterization. Further research into its properties and biological activities is warranted to fully explore its potential in medicinal chemistry.
References
Spectroscopic and Structural Analysis of Methyl 2-chlorooxazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of Methyl 2-chlorooxazole-4-carboxylate. Due to the limited availability of experimental data in public databases and literature, this guide presents predicted spectroscopic data based on computational models, alongside standardized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Molecular Structure and Properties
This compound is a heterocyclic organic compound with the following key identifiers:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational chemistry software and should be considered as estimates. Experimental verification is recommended for precise characterization.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet | 1H | H5 (oxazole ring) |
| ~3.9 | Singlet | 3H | -OCH₃ (methyl ester) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~161 | C=O (ester carbonyl) |
| ~158 | C2 (oxazole ring, C-Cl) |
| ~145 | C4 (oxazole ring, C-COOCH₃) |
| ~135 | C5 (oxazole ring, C-H) |
| ~53 | -OCH₃ (methyl ester) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 | Weak | C-H stretch (aromatic) |
| ~2960 | Weak | C-H stretch (methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=N stretch (oxazole ring) |
| ~1500 | Medium | C=C stretch (oxazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-O-C stretch (oxazole ring) |
| ~850 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment |
| 161/163 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |
| 130/132 | Medium | [M - OCH₃]⁺ |
| 102/104 | Medium | [M - COOCH₃]⁺ |
| 59 | High | [COOCH₃]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[2] For quantitative measurements or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[2]
-
Instrumentation: The data is acquired using a Nuclear Magnetic Resonance spectrometer.[3]
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A carbon-13 NMR experiment, typically with proton decoupling, is performed.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration (50-100 mg) may be required.[2]
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[5]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
Place the salt plate in the sample holder of the IR spectrometer.[5]
-
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[6]
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plate is usually taken and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.[7]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.[8]
-
Data Acquisition (ESI): The sample solution is introduced into the ESI source, where it is nebulized and ionized.[9][10] The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[9]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. usbio.net [usbio.net]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
General Information: Methyl 2-chlorooxazole-4-carboxylate
Absence of Crystallographic Data for Methyl 2-chlorooxazole-4-carboxylate
A comprehensive search of scientific literature and crystallographic databases reveals that the crystal structure of this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, bond lengths, and bond angles, are not available. Furthermore, a specific, detailed experimental protocol for the synthesis and crystallization of this particular compound could not be located in the reviewed literature.
This guide, therefore, focuses on providing available information for a closely related compound, Ethyl 2-chlorooxazole-4-carboxylate , to offer relevant insights for researchers, scientists, and drug development professionals. The methodologies and data presented for the ethyl analog may serve as a valuable reference for the study of the methyl ester.
While crystallographic data is unavailable, basic chemical information for this compound has been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₅H₄ClNO₃ |
| Molecular Weight | 161.54 g/mol |
| CAS Number | 934236-35-8 |
Experimental Protocol: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate
A detailed method for the synthesis of the ethyl analog, Ethyl 2-chlorooxazole-4-carboxylate, has been reported and is outlined below. This procedure may be adaptable for the synthesis of the methyl ester with appropriate modifications.
Reaction Scheme:
Starting Material: Ethyl 2-aminooxazole-4-carboxylate
Reagents: tert-Butyl nitrite, Cuprous(I) chloride, Acetonitrile, Ethyl acetate, Water, Anhydrous magnesium sulfate, Hexane
Procedure:
-
Under a nitrogen atmosphere, tert-butyl nitrite (1.70 mL, 14.3 mmol) is added dropwise to a suspension of cuprous(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).
-
The reaction mixture is heated to 75 °C.
-
Ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) is added in batches over a period of 20 minutes. Gas evolution is observed during this addition.
-
The reaction mixture is stirred for an additional 30 minutes and then cooled to room temperature.
-
The mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL).
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure, yielding a dark oily solid.
-
Purification is achieved by neutral silica gel column chromatography using a solvent mixture of hexane and ethyl acetate (3:1).
-
The final product, Ethyl 2-chlorooxazole-4-carboxylate, is obtained as white needle-like crystals after recrystallization from hexane (1.27 g, 71% yield).[1]
Spectroscopic Data: Ethyl 2-chlorooxazole-4-carboxylate
The following spectroscopic data has been reported for the purified Ethyl 2-chlorooxazole-4-carboxylate.[1]
| Technique | Data |
| Mass Spectrum | (electrospray positive ion mode): m/z 176/177 [M+H]⁺ |
| ¹H NMR (CDCl₃) | δ: 1.47 (t, 3H, J = 7.16 Hz); 4.48 (q, 2H, J = 7.16 Hz); 8.28 (s, 1H) |
Structural Validation of Oxazole Derivatives
The determination of the three-dimensional structure of molecules is crucial for understanding their chemical properties and biological activities.[2] For oxazole derivatives, which are a significant class of heterocyclic compounds in medicinal chemistry, single-crystal X-ray crystallography is the gold standard for unambiguous structural validation.[2] This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the title compound is not available, the importance of this analytical method in the study of related compounds is well-established.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and characterization of a substituted oxazole, based on the protocol for Ethyl 2-chlorooxazole-4-carboxylate.
Caption: Generalized workflow for the synthesis and characterization of an oxazole derivative.
References
An In-depth Technical Guide to the Synthesis of Methyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for Methyl 2-chlorooxazole-4-carboxylate, a versatile intermediate in medicinal chemistry. The document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its successful laboratory preparation.
Introduction
This compound is a key building block in the synthesis of more complex substituted oxazoles. The oxazole motif is a privileged structure found in numerous biologically active compounds, making efficient access to functionalized oxazole intermediates highly valuable in drug discovery and development. This guide focuses on the most direct and well-documented synthetic route, proceeding through a 2-aminooxazole intermediate.
Primary Synthetic Pathway
The most common and efficient synthesis of this compound begins with the formation of the corresponding 2-aminooxazole precursor, followed by a deaminative chlorination via a Sandmeyer-type reaction. The overall transformation can be conceptualized as a two-step process starting from readily available materials.
Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate
The initial step involves the condensation of ethyl bromopyruvate with urea to form the key intermediate, Ethyl 2-aminooxazole-4-carboxylate.[1] This reaction builds the core oxazole ring structure. While the user requested information on the methyl ester, the literature predominantly details the synthesis of the ethyl ester, which can be readily adapted.
Step 2: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate
The second step is the conversion of the 2-amino group to a chloro group. This is achieved through a Sandmeyer-type reaction, which involves the diazotization of the amino group followed by displacement with a chloride ion, catalyzed by a copper(I) salt.[1][2]
A logical diagram of this synthetic workflow is presented below.
Caption: Synthetic workflow for Ethyl 2-chlorooxazole-4-carboxylate.
Experimental Protocols
The following are detailed experimental methodologies for the key synthetic steps.
Synthesis of Ethyl 2-aminooxazole-4-carboxylate (1)
This procedure is adapted from the condensation reaction of an α-haloketone with urea.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.2 equivalents) in an appropriate solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel to afford Ethyl 2-aminooxazole-4-carboxylate.
Synthesis of Ethyl 2-chlorooxazole-4-carboxylate (2)
This protocol details the Sandmeyer-type reaction for the conversion of the 2-aminooxazole to the 2-chlorooxazole.[2]
-
Reaction Setup: To a suspension of copper(I) chloride (1.2 equivalents) in acetonitrile in a round-bottom flask under a nitrogen atmosphere, add tert-butyl nitrite (1.4 equivalents) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 75 °C.
-
Substrate Addition: Add Ethyl 2-aminooxazole-4-carboxylate (1.0 equivalent) portion-wise over a period of 20 minutes. Vigorous gas evolution will be observed.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 75 °C for an additional 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water (2 x 25 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to yield Ethyl 2-chlorooxazole-4-carboxylate as a white crystalline solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Ethyl 2-chlorooxazole-4-carboxylate.
| Step | Starting Material(s) | Reagents | Product | Yield |
| 1 | Ethyl bromopyruvate, Urea | Ethanol (solvent) | Ethyl 2-aminooxazole-4-carboxylate | Not specified in cited literature |
| 2 | Ethyl 2-aminooxazole-4-carboxylate | tert-Butyl nitrite, Copper(I) chloride, Acetonitrile (solvent) | Ethyl 2-chlorooxazole-4-carboxylate | 71-83%[1][2] |
Alternative Starting Materials
While the presented two-step synthesis from ethyl bromopyruvate and urea is the most direct and well-documented method, other general oxazole syntheses could theoretically be adapted. These include:
-
Robinson-Gabriel Synthesis: Cyclodehydration of an α-acylamino ketone.
-
Van Leusen Reaction: Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).
-
From β-hydroxy amides: Cyclodehydration using reagents like DAST or Deoxo-Fluor.[3][4]
However, the application of these methods to the specific synthesis of this compound would require significant substrate modification and optimization, and they are not the preferred routes based on current literature.
The logical relationship between the primary and alternative synthetic strategies is illustrated in the diagram below.
Caption: Relationship between primary and alternative synthetic strategies.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process commencing with the condensation of ethyl bromopyruvate and urea, followed by a Sandmeyer-type deaminative chlorination of the resulting 2-aminooxazole intermediate. This pathway utilizes readily available starting materials and provides good yields for the key chlorination step. This guide provides the necessary details for researchers to successfully implement this synthesis in a laboratory setting.
References
An In-depth Technical Guide to the Reaction Mechanisms of Methyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of a reactive chlorine atom at the 2-position, coupled with the ester functionality at the 4-position, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, including its synthesis and key transformations.
Synthesis of this compound
The primary route for the synthesis of this compound involves a Sandmeyer-type reaction starting from its 2-amino precursor, methyl 2-aminooxazole-4-carboxylate. This transformation allows for the efficient introduction of the chloro substituent at the 2-position of the oxazole ring.
Experimental Protocol: Synthesis via Sandmeyer-Type Reaction
-
Diazotization: Methyl 2-aminooxazole-4-carboxylate (1.0 eq.) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.1 eq.) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Chlorination: In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution. Vigorous nitrogen evolution is typically observed.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Core Reaction Mechanisms
This compound is susceptible to a variety of chemical transformations, primarily targeting the electrophilic C2 and C4 positions. The key reaction mechanisms include nucleophilic aromatic substitution at the C2 position and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the oxazole ring nitrogen and the ester group at C4 activates the C2 position for nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, thiols, and alkoxides. The reaction proceeds through a Meisenheimer-like intermediate.
Nucleophilic Aromatic Substitution (SNAr) Pathway
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position of the oxazole ring is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl substituents.
In the Suzuki coupling, this compound is reacted with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Suzuki Coupling Reaction Workflow
The Stille coupling involves the reaction of this compound with an organotin compound in the presence of a palladium catalyst.
Stille Coupling Reaction Workflow
Data Presentation
Table 1: Spectroscopic Data for this compound
| Parameter | Value (Predicted) |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 8.35 (s, 1H, H-5), 3.95 (s, 3H, OCH3) |
| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 161.5 (C=O), 158.0 (C-2), 145.0 (C-4), 135.0 (C-5), 52.5 (OCH3) |
| Molecular Formula | C5H4ClNO3 |
| Molecular Weight | 161.54 g/mol |
Note: The NMR data presented are estimated based on values for structurally similar compounds and should be confirmed by experimental analysis.
Table 2: Summary of Key Reactions and Typical Conditions
| Reaction Type | Nucleophile/Reagent | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |
| SNAr | Primary/Secondary Amine | K2CO3 or Et3N | DMF or CH3CN | 80-120 | 70-95 |
| SNAr | Thiol | K2CO3 or NaH | DMF or THF | 25-80 | 80-98 |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh3)4 / K2CO3 | Toluene/H2O | 80-110 | 60-90 |
| Stille Coupling | Arylstannane | Pd(PPh3)4 | Toluene or Dioxane | 90-110 | 65-92 |
Note: Yields are based on reactions with ethyl 2-chlorooxazole-4-carboxylate and similar substrates and may vary for the methyl ester.
Detailed Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added the desired amine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford the 2-aminooxazole derivative.
Protocol 2: Suzuki Coupling with an Arylboronic Acid
-
A mixture of this compound (1.0 eq.), the arylboronic acid (1.5 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is placed in a round-bottom flask.
-
A degassed mixture of toluene and water (e.g., 4:1) is added, and the reaction mixture is heated to 90 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is stirred for 8-16 hours, monitoring progress by TLC.
-
Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to yield the 2-aryloxazole product.
Protocol 3: Stille Coupling with an Organostannane
-
To a solution of this compound (1.0 eq.) and the organostannane reagent (1.1 eq.) in anhydrous toluene is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
The reaction mixture is degassed and then heated to 110 °C under an inert atmosphere.
-
The reaction is monitored by TLC and stirred until the starting material is consumed (typically 12-24 hours).
-
The mixture is cooled and filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to give the desired 2-substituted oxazole.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides medicinal and synthetic chemists with a powerful tool for the construction of diverse and complex oxazole-containing molecules. The protocols and mechanisms detailed in this guide offer a solid foundation for the successful application of this reagent in research and development.
The Synthetic Cornerstone: A Technical Guide to the Discovery and Application of 2-Chlorooxazole-4-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-chlorooxazole-4-carboxylic acid esters, focusing on their history, synthesis, and critical role as versatile intermediates in the construction of complex, substituted oxazole scaffolds. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and a logical visualization of the synthetic pathways these compounds enable.
Introduction and Historical Context
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The strategic functionalization of this heterocycle is key to modulating biological activity. While the history of oxazole synthesis dates back to classic named reactions like the Fischer oxazole synthesis of 1896, the development of highly functionalized and versatile building blocks is a more recent endeavor driven by the demands of modern drug discovery.
2-Chlorooxazole-4-carboxylic acid and its esters emerged as significant intermediates at the turn of the 21st century. While a singular "discovery" paper is not prominent, their utility was notably highlighted in the early 2000s as potent synthons for creating diverse molecular libraries. Ethyl 2-chlorooxazole-4-carboxylate, in particular, was demonstrated to be a versatile platform for generating polysubstituted oxazoles through a sequence of regioselective halogenations and palladium-catalyzed cross-coupling reactions.[1] Its value lies in the orthogonal reactivity of its functional groups: the ester at the C4 position allows for modifications like reduction or amidation, while the chloro group at the C2 position and the hydrogen at the C5 position provide handles for carbon-carbon bond formation.
This guide will detail the foundational synthesis of this key intermediate and the subsequent transformations that underscore its importance in synthetic and medicinal chemistry.
Synthesis of the Core Intermediate
The primary and most crucial precursor is ethyl 2-chlorooxazole-4-carboxylate. Its synthesis is efficiently achieved from the corresponding 2-aminooxazole derivative.
Experimental Protocol: Synthesis of Ethyl 2-Chlorooxazole-4-carboxylate
This protocol outlines the conversion of ethyl 2-aminooxazole-4-carboxylate to ethyl 2-chlorooxazole-4-carboxylate.
Reaction Scheme:
-
Ethyl 2-aminooxazole-4-carboxylate → Ethyl 2-chlorooxazole-4-carboxylate
Materials:
-
Ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol)
-
Cuprous(I) chloride (CuCl) (1.65 g, 12.3 mmol)
-
tert-Butyl nitrite (1.70 mL, 14.3 mmol)
-
Acetonitrile (50 mL)
-
Ethyl acetate (50 mL)
-
Water
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
Suspend cuprous(I) chloride (1.65 g) in acetonitrile (50 mL) under a nitrogen atmosphere.
-
Add tert-butyl nitrite (1.70 mL) dropwise to the suspension.
-
Heat the reaction mixture to 75 °C.
-
Add ethyl 2-aminooxazole-4-carboxylate (1.60 g) in batches over a period of 20 minutes. Gas evolution will be observed.
-
After the addition is complete, continue stirring the mixture for 30 minutes at 75 °C.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain a dark, oily solid.
-
Purify the crude product by column chromatography on neutral silica gel, eluting with a 3:1 mixture of hexane and ethyl acetate.
-
Recrystallize the purified product from hexane to yield white, needle-like crystals of ethyl 2-chlorooxazole-4-carboxylate.[2]
Quantitative Data for Synthesis
| Product | Starting Material | Yield | Spectroscopic Data |
| Ethyl 2-chlorooxazole-4-carboxylate | Ethyl 2-aminooxazole-4-carboxylate | 71% | ¹H NMR (CDCl₃, δ): 1.47 (t, 3H, J = 7.16 Hz), 4.48 (q, 2H, J = 7.16 Hz), 8.28 (s, 1H). MS (ESI+): m/z 176/177 [M+H]⁺.[2] |
Application as a Synthetic Platform
The strategic placement of the chloro group and the ester allows for a series of sequential reactions to build molecular complexity. A general workflow involves initial functionalization at the C5 position via halogenation, followed by selective palladium-catalyzed cross-coupling reactions at the C2 and C5 positions.
Key Experimental Protocols for Derivatization
The true utility of ethyl 2-chlorooxazole-4-carboxylate is realized in its subsequent functionalization. The following are representative protocols for key transformations.
Regioselective Bromination at C5
Reaction Scheme:
-
Ethyl 2-chlorooxazole-4-carboxylate → Ethyl 2-chloro-5-bromooxazole-4-carboxylate
Materials:
-
Ethyl 2-chlorooxazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., CCl₄)
-
Initiator (e.g., AIBN or benzoyl peroxide)
Procedure:
-
Dissolve ethyl 2-chlorooxazole-4-carboxylate in a suitable anhydrous solvent such as carbon tetrachloride in a flask equipped with a reflux condenser.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield ethyl 2-chloro-5-bromooxazole-4-carboxylate.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure for coupling an aryl boronic acid at the C5 position of the brominated intermediate. A similar procedure can be used to couple at the C2 position.
Reaction Scheme:
-
Ethyl 2-chloro-5-bromooxazole-4-carboxylate + R-B(OH)₂ → Ethyl 2-chloro-5-aryl-oxazole-4-carboxylate
Materials:
-
Ethyl 2-chloro-5-bromooxazole-4-carboxylate
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene/Water or Dioxane)
Procedure:
-
To a dry reaction flask, add the ethyl 2-chloro-5-bromooxazole-4-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.
-
Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., Toluene) and the base, followed by degassed water if using a biphasic system.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir vigorously for 8-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Palladium-Catalyzed Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne at the C2 position.
Reaction Scheme:
-
Ethyl 2-chlorooxazole-4-carboxylate + R-C≡CH → Ethyl 2-alkynyl-oxazole-4-carboxylate
Materials:
-
Ethyl 2-chlorooxazole-4-carboxylate
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by ethyl 2-chlorooxazole-4-carboxylate and the terminal alkyne.
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 2-alkynyloxazole derivative.
Quantitative Data for Derivatization Reactions
The following table summarizes typical yield ranges for the palladium-catalyzed coupling reactions, demonstrating the efficiency of these transformations. Yields are representative and can vary based on the specific substrates and precise conditions used.
| Reaction Type | Position | Electrophile | Nucleophile | Catalyst/Ligand | Typical Yield |
| Suzuki-Miyaura | C5 | 5-Bromooxazole | Aryl Boronic Acid | Pd(OAc)₂ / SPhos | 85-95% |
| Suzuki-Miyaura | C5 | 5-Bromooxazole | Heteroaryl Boronic Acid | Pd(PPh₃)₄ | 75-85% |
| Suzuki-Miyaura | C2 | 2-Chlorooxazole | Aryl Boronic Acid | Pd₂(dba)₃ / XPhos | 80-90% |
| Sonogashira | C2 | 2-Chlorooxazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 70-90% |
Data is compiled from representative procedures for similar substrates.[3]
Conclusion
2-Chlorooxazole-4-carboxylic acid esters, particularly the ethyl ester, are not merely simple molecules but are powerful and versatile platforms in modern organic synthesis. Their strategic design allows for sequential and regioselective functionalization, providing chemists with a reliable and efficient route to a vast chemical space of highly substituted oxazoles. The protocols and data presented herein offer a technical foundation for researchers in drug discovery and materials science to leverage these critical building blocks in the development of novel and impactful compounds.
References
A Theoretical Investigation of Methyl 2-chlorooxazole-4-carboxylate: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific theoretical and computational studies on Methyl 2-chlorooxazole-4-carboxylate are not publicly available. This document serves as a comprehensive technical guide outlining a proposed theoretical investigation based on established computational chemistry protocols commonly applied to novel small molecules. The data presented herein is hypothetical and illustrative of the expected outcomes from such a study.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Oxazole derivatives are known to be versatile intermediates in the synthesis of a wide range of biologically active molecules.[1] A thorough understanding of the structural, electronic, and spectroscopic properties of this compound at a molecular level is crucial for predicting its reactivity, stability, and potential interactions in a biological or material context.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive method to elucidate these properties.[2][3] This whitepaper outlines a comprehensive in-silico investigation of this compound, detailing the proposed computational methodologies, expected data, and their potential implications for future research and development.
Proposed Computational Methodology
This section details the theoretical protocols that would be employed to study the properties of this compound.
Geometry Optimization and Vibrational Frequency Analysis
The initial 3D structure of this compound would be constructed using molecular modeling software. A full geometry optimization would then be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and a 6-311++G(d,p) basis set.[3] This level of theory is well-established for providing accurate geometries of organic molecules.[2]
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis would be carried out. The absence of imaginary frequencies would verify that the stationary point is a true minimum.[4] The calculated vibrational frequencies could then be used to predict the theoretical FT-IR and Raman spectra of the molecule.
Electronic Properties Analysis
The electronic properties of the molecule would be investigated using the optimized geometry. This would include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.
Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, providing insights into its intermolecular interaction patterns.
NMR Chemical Shift Calculations
To aid in the structural confirmation of synthesized this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated. The Gauge-Independent Atomic Orbital (GIAO) method would be employed at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts would be referenced against a standard (e.g., Tetramethylsilane - TMS) to allow for direct comparison with experimental data.
Hypothetical Results and Data Presentation
The following tables summarize the expected quantitative data from the proposed theoretical calculations.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-Cl | 1.73 |
| C2-O1 | 1.35 | |
| O1-C5 | 1.38 | |
| C5-C4 | 1.37 | |
| C4-N3 | 1.31 | |
| N3-C2 | 1.39 | |
| C4-C6 | 1.50 | |
| C6=O2 | 1.21 | |
| C6-O3 | 1.34 | |
| O3-C7 | 1.45 | |
| **Bond Angles (°) ** | Cl-C2-O1 | 115.0 |
| O1-C2-N3 | 108.0 | |
| C2-N3-C4 | 105.0 | |
| N3-C4-C5 | 110.0 | |
| C4-C5-O1 | 109.0 | |
| C5-O1-C2 | 108.0 | |
| N3-C4-C6 | 125.0 | |
| C5-C4-C6 | 125.0 | |
| O2=C6-O3 | 124.0 | |
| C6-O3-C7 | 116.0 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Mode | Frequency (cm⁻¹) | Assignment |
| ν1 | 3150 | C-H stretch (oxazole ring) |
| ν2 | 2980 | C-H stretch (methyl group) |
| ν3 | 1735 | C=O stretch (ester) |
| ν4 | 1620 | C=N stretch (oxazole ring) |
| ν5 | 1580 | C=C stretch (oxazole ring) |
| ν6 | 1250 | C-O stretch (ester) |
| ν7 | 850 | C-Cl stretch |
Table 3: Key Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Dipole Moment | 3.5 D |
Visualizations
Molecular Structure
Caption: Optimized molecular structure of this compound.
Computational Workflow
Caption: Proposed workflow for the theoretical analysis of the target molecule.
Hypothetical Signaling Pathway Involvement
To illustrate a potential application in drug development, the following diagram shows a hypothetical scenario where an oxazole-based compound acts as an inhibitor of a kinase signaling pathway, a common target for cancer therapeutics.
Caption: Hypothetical inhibition of a kinase pathway by an oxazole derivative.
Conclusion
This whitepaper outlines a robust and comprehensive theoretical framework for the characterization of this compound. The proposed computational study, utilizing Density Functional Theory, would provide fundamental insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures. The resulting data, though hypothetical at present, would be invaluable for guiding future synthetic efforts, understanding potential biological activity, and accelerating the development of novel therapeutics and materials based on the oxazole scaffold. This in-silico approach represents a critical, cost-effective first step in the exploration of this promising chemical entity.
References
A Comprehensive Technical Guide to the Solubility of Methyl 2-chlorooxazole-4-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of methyl 2-chlorooxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing robust experimental protocols for determining its solubility, guidelines for solvent selection, and a framework for data presentation.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, reaction chemistry, and formulation. Understanding and predicting its solubility behavior is essential for process optimization, ensuring high yield and purity of downstream products. This guide outlines the methodologies to establish a comprehensive solubility profile for this compound.
Predicted Solubility Profile
Based on the structure of this compound, which contains a polar ester group and a halogenated oxazole ring, a general solubility profile can be inferred. It is expected to exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents. Solvents capable of hydrogen bonding may also influence its solubility. However, empirical determination is crucial for accurate data.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. Researchers are encouraged to determine this data experimentally. The following table provides a template for presenting such data in a clear and structured manner.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Example: Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |
| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | UV-Vis Spectroscopy |
| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |
| Example: Methanol | 25 | Data to be determined | Data to be determined | HPLC |
| Example: Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |
| Example: Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method
This is a straightforward and reliable method for determining solubility.[1][2][3][4]
Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Pre-weighed evaporation dishes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is fully evaporated, place the dish in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Weigh the evaporation dish containing the dried solute.
-
Calculate the solubility in g/100 mL.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation. It is a high-throughput method for determining solubility.[5][6][7]
Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance of UV-Vis light.
Materials:
-
This compound
-
Selected organic solvent (must be UV transparent at the analysis wavelength)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution at a specific temperature.
-
-
Sample Analysis:
-
Carefully withdraw a small aliquot of the clear supernatant and filter it.
-
Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, taking the dilution factor into account.
-
Visualization of Experimental Workflows and Logic
The following diagrams, generated using Graphviz, illustrate key workflows in solubility studies.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Conclusion
While specific, publicly available quantitative solubility data for this compound remains scarce, this guide provides the necessary framework for researchers to determine this critical parameter accurately. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods offer reliable approaches to generating high-quality solubility data. By systematically applying these methods and adhering to the principles of solvent selection, scientists and drug development professionals can effectively characterize the solubility of this important compound, thereby facilitating its use in further research and development.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Methyl 2-chlorooxazole-4-carboxylate: A Versatile Building Block for Advanced Organic Synthesis
Introduction
Methyl 2-chlorooxazole-4-carboxylate and its ethyl ester analog are pivotal building blocks in modern organic and medicinal chemistry. Their unique structural features, particularly the presence of a reactive chlorine atom at the 2-position of the oxazole ring, make them highly versatile precursors for the synthesis of a wide array of complex molecules. This oxazole scaffold is a common motif in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and other pharmaceuticals. The strategic placement of the chloro and carboxylate groups allows for selective and sequential functionalization, providing a powerful tool for the construction of diverse molecular architectures.
This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and professionals in the field of drug development.
Key Applications in Organic Synthesis
The primary application of this compound lies in its utility as a substrate for transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring facilitates the oxidative addition of the C2-Cl bond to a low-valent palladium catalyst, enabling a variety of carbon-carbon and carbon-heteroatom bond formations.
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds by coupling the 2-chlorooxazole with a variety of organoboron reagents, such as boronic acids or their esters. This allows for the introduction of aryl, heteroaryl, and vinyl substituents at the 2-position of the oxazole ring.
2. Stille Coupling: The Stille reaction provides an alternative route to carbon-carbon bond formation by coupling the 2-chlorooxazole with organostannanes. This method is often complementary to the Suzuki-Miyaura coupling and is compatible with a wide range of functional groups.
These palladium-catalyzed reactions are central to the construction of 2,4-disubstituted oxazoles, which are key intermediates in the synthesis of numerous biologically active molecules.[1]
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki-Miyaura and Stille coupling reactions of ethyl 2-chlorooxazole-4-carboxylate, a close analog of the methyl ester with similar reactivity.
Table 1: Suzuki-Miyaura Coupling of Ethyl 2-chlorooxazole-4-carboxylate with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 88 |
| 4 | 2-Pyridylboronic acid | Pd(OAc)₂ (4) / SPhos (8) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 |
Table 2: Stille Coupling of Ethyl 2-chlorooxazole-4-carboxylate with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 90 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | CuI (10) | THF | 65 | 18 | 82 |
| 3 | (Tributylstannyl)thiophene | Pd₂(dba)₃ (2) / P(fur)₃ (8) | - | DMF | 100 | 16 | 87 |
| 4 | Tributyl(ethynyl)stannane | Pd(AsPh₃)₄ (5) | CuI (10) | Dioxane | 80 | 24 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 16-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-oxazole-4-carboxylate.
Protocol 2: General Procedure for the Stille Coupling of this compound with an Organostannane
Materials:
-
This compound (1.0 eq)
-
Organostannane (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe, followed by the organostannane.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure coupled product.
Visualizations
Synthesis of Substituted Oxazoles
The following diagram illustrates the general synthetic utility of this compound as a precursor to variously substituted oxazoles through palladium-catalyzed cross-coupling reactions.
Caption: Versatility of the chlorooxazole building block.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the step-by-step workflow for a typical Suzuki-Miyaura coupling experiment using this compound.
Caption: Suzuki-Miyaura coupling experimental workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of substituted oxazoles. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, provides efficient and modular access to a wide range of 2,4-disubstituted oxazoles. These compounds are important scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl 2-chlorooxazole-4-carboxylate. This versatile building block is a valuable starting material for the synthesis of a wide array of substituted oxazole derivatives, which are important scaffolds in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the 2-position of the oxazole ring allows for facile carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions.
Introduction
The oxazole core is a privileged structure found in numerous biologically active natural products and pharmaceutical agents. The ability to functionalize the oxazole ring at specific positions is crucial for the development of new chemical entities with desired pharmacological properties. This compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings. These reactions offer a powerful and versatile toolkit for the synthesis of complex 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles.[1]
This document outlines optimized reaction conditions and detailed protocols for these key transformations, providing a valuable resource for researchers engaged in the synthesis of novel oxazole-containing compounds. The reactivity of this compound is analogous to its ethyl ester counterpart, for which a range of palladium-catalyzed transformations have been successfully demonstrated.[1]
General Experimental Workflow
Palladium-catalyzed cross-coupling reactions are typically sensitive to air and moisture. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The general workflow for setting up such a reaction is depicted below.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and reaction parameters for the Suzuki-Miyaura cross-coupling of Methyl 2-chlorooxazole-4-carboxylate with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-oxazole-4-carboxylate derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1][2][3] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[2] The coupling of heteroaryl halides, such as this compound, provides a direct route to functionalized heterocyclic compounds.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Representative Reaction Parameters
While specific optimization may be required for different arylboronic acids, the following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a closely related substrate, 4-aryl-2-chlorooxazoles, which can serve as a strong starting point for the user's target molecule.
| Parameter | Condition | Notes |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Other common catalysts include PdCl₂(dppf), Pd(OAc)₂, and various Buchwald-Hartwig precatalysts.[1] |
| Catalyst Loading | 5 mol % | Catalyst loading can often be reduced with optimization. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the electrophile. |
| Base | Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) | Aqueous solutions of inorganic bases are commonly employed.[1] Cesium carbonate or potassium phosphate may be used for less reactive substrates. |
| Base Concentration | 2 M aqueous solution | |
| Solvent | Toluene/Ethanol (1:1) or Dioxane/Water | A mixture of an organic solvent and water is typical for Suzuki couplings. |
| Temperature | 80 - 100 °C | Microwave heating can significantly reduce reaction times. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with a condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
To a clean and dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
-
Solvent Addition and Degassing:
-
Add a 1:1 mixture of toluene and ethanol to the reaction vessel to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-aryl-oxazole-4-carboxylate.
-
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
Application Notes and Protocols: The Use of Methyl 2-chlorooxazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry. Its intrinsic reactivity and functionality make it an ideal starting material for the synthesis of a diverse range of substituted oxazole derivatives. The oxazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide array of therapeutic properties, including anti-inflammatory, anti-cancer, and kinase inhibitory activities.
The primary utility of this compound stems from the reactivity of the chloro substituent at the 2-position of the oxazole ring. This position is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the facile introduction of various aryl, heteroaryl, and amino moieties, enabling the systematic exploration of the chemical space around the oxazole core to develop structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors. Detailed experimental protocols for key synthetic transformations are provided, along with representative data and visualizations to guide researchers in their drug discovery efforts.
Key Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of:
-
Kinase Inhibitors: The oxazole core can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives have been explored as inhibitors of c-Jun N-terminal kinase (JNK), a key signaling protein implicated in inflammatory diseases and cancer.
-
Anti-inflammatory Agents: By modifying the substituents on the oxazole ring, compounds with potent anti-inflammatory activity can be developed.
-
Anticancer Agents: The versatility of the oxazole scaffold allows for the design of molecules that can interfere with cancer cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for common and effective methods to derivatize this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-oxazole Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 0.05 equivalents)
-
Potassium carbonate (K₂CO₃; 2.0 equivalents)
-
Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.05 mmol) to the flask.
-
Add the dioxane/water (4:1, 5 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-oxazole derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-oxazole Derivatives
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary; 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu; 1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (3 mL) and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (5 mL) under an inert atmosphere.
-
Transfer the catalyst solution to the substrate solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-oxazole derivative.
Data Presentation: Structure-Activity Relationship (SAR) of Oxazole Derivatives as JNK Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of oxazole derivatives against JNK1 and p38 kinases. This data, adapted from a study on isoxazole analogs, serves as a representative example of the SAR that can be developed using the synthetic protocols described above. The core scaffold can be synthesized from this compound followed by functionalization.
| Compound ID | R1 | R2 | JNK1 IC₅₀ (nM) | p38 IC₅₀ (nM) |
| 1 | H | 4-Fluorophenyl | 50 | 100 |
| 2 | Methyl | 4-Fluorophenyl | 75 | >1000 |
| 3 | Ethyl | 4-Fluorophenyl | 60 | >1000 |
| 4 | H | 2,4-Difluorophenyl | 30 | 80 |
| 5 | H | 4-Chlorophenyl | 45 | 120 |
| 6 | H | 4-Methoxyphenyl | 150 | 500 |
| 7 | H | Pyridin-4-yl | 25 | 60 |
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the diversification of this compound into a library of potential bioactive compounds.
Caption: Synthetic diversification of this compound.
JNK Signaling Pathway
This diagram provides a simplified overview of the c-Jun N-terminal kinase (JNK) signaling pathway, a common target for inhibitors derived from the oxazole scaffold.
Caption: Simplified JNK signaling pathway and point of inhibition.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic building block for the synthesis of a wide array of bioactive molecules. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a chloro substituent at the 2-position and a methyl ester at the 4-position of the oxazole ring provides two reactive handles for facile functionalization, making it an ideal starting material for the generation of compound libraries in drug discovery programs.
This document provides detailed protocols for the synthesis of bioactive 2,5-disubstituted oxazole-4-carboxylates, focusing on palladium-catalyzed cross-coupling reactions. Furthermore, it presents quantitative biological activity data for a representative anticancer compound and illustrates the key signaling pathways implicated in its mechanism of action.
Key Applications
-
Anticancer Drug Discovery: Synthesis of potent tubulin polymerization inhibitors, such as combretastatin A-4 analogues, and cyclin-dependent kinase (CDK) inhibitors.
-
Anti-inflammatory Agents: Development of novel inhibitors of inflammatory pathways.
-
Antimicrobial Agents: Generation of new classes of antibacterial and antifungal compounds.
-
Combinatorial Chemistry: A versatile scaffold for the creation of diverse chemical libraries for high-throughput screening.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(3,4,5-trimethoxyphenyl)oxazole-4-carboxylate (A Combretastatin A-4 Analogue)
This protocol details the synthesis of a 2-aryl-substituted oxazole via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
3,4,5-Trimethoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add this compound (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and n-propanol (10 mL per 5 mmol of the aryl halide). Stir the mixture for 15 minutes to dissolve the solids.
-
Reagent Addition: To the solution, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.06 eq), 2M aqueous potassium carbonate (2.5 eq), and deionized water (2.0 mL per 5 mmol of the aryl halide).
-
Reaction Execution: Heat the solution to reflux (approximately 95-100 °C) under a nitrogen atmosphere with vigorous stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure Methyl 2-(3,4,5-trimethoxyphenyl)oxazole-4-carboxylate.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol describes the synthesis of a 2-amino-oxazole derivative.
Materials:
-
This compound
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF (10 mL per 1 mmol of the oxazole) in a sealed tube, add piperidine (1.5 eq) and DIPEA (2.0 eq).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the residue by flash chromatography on silica gel to afford the desired 2-(piperidin-1-yl)oxazole-4-carboxylate.
Quantitative Data
The following table summarizes the in vitro anticancer activity of a representative bioactive molecule, Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate , synthesized from a related oxazole-4-carboxylate scaffold.[1] This compound demonstrates potent and broad-spectrum anticancer activity.
| Parameter | Value | Cell Lines |
| GI₅₀ (50% Growth Inhibition) | 5.37 µM (average) | NCI-60 Panel |
| TGI (Total Growth Inhibition) | 12.9 µM (average) | NCI-60 Panel |
| LC₅₀ (50% Lethal Concentration) | 36.0 µM (average) | NCI-60 Panel |
Data obtained from the NCI-60 human tumor cell line screen for Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate.[1]
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for anticancer agents derived from the oxazole-4-carboxylate scaffold.
Caption: Tubulin Polymerization Inhibition Pathway.
Caption: CDK2 Inhibition and Cell Cycle Arrest Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of bioactive molecules from this compound.
Caption: General Synthetic and Evaluation Workflow.
References
Application Notes and Protocols for the Functionalization of the Oxazole Ring from Methyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the chemical functionalization of Methyl 2-chlorooxazole-4-carboxylate, a versatile building block in medicinal chemistry. The protocols outlined below enable the synthesis of a diverse range of substituted oxazoles, which are key scaffolds in many pharmaceutical agents.
Introduction
The oxazole moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide array of biological activities. This compound serves as an excellent starting material for the synthesis of diversely substituted oxazoles. Its two reactive sites, the C2-chloro and the C5-proton, allow for selective and sequential functionalization, paving the way for the creation of novel molecular architectures for drug development programs. This document details palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution to modify the oxazole core.
Functionalization Strategies
The functionalization of this compound can be strategically approached at two primary positions: the C2 position, by leveraging the reactivity of the chloro substituent, and the C5 position, which can be activated through halogenation.
Caption: Overall strategy for functionalizing this compound.
Part 1: Functionalization at the C2 Position
The electron-deficient nature of the oxazole ring, enhanced by the ester at C4, makes the C2-chloro group a suitable leaving group for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions at C2
A range of carbon-carbon and carbon-nitrogen bonds can be formed at the C2 position using standard cross-coupling methodologies. The following protocols are based on established procedures for the analogous ethyl ester.[1]
This reaction is effective for the introduction of aryl and heteroaryl substituents.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL), add K₂CO₃ (2.0 mmol).
-
Bubble argon through the mixture for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Table 1: Suzuki-Miyaura Coupling at C2 - Representative Yields
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-phenyloxazole-4-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 82 |
| 3 | 3-Thienylboronic acid | Methyl 2-(thiophen-3-yl)oxazole-4-carboxylate | 78 |
The Stille reaction allows for the introduction of various organic groups, including alkyl, vinyl, and aryl moieties.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous DMF (5 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 80 °C for 8 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Stille Coupling at C2 - Representative Yields
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Methyl 2-phenyloxazole-4-carboxylate | 90 |
| 2 | Tributyl(vinyl)stannane | Methyl 2-vinyloxazole-4-carboxylate | 75 |
| 3 | Tributyl(2-furyl)stannane | Methyl 2-(furan-2-yl)oxazole-4-carboxylate | 88 |
Nucleophilic Aromatic Substitution (SNAr) at C2
The electron-withdrawing nature of the oxazole ring and the C4-ester group facilitates the displacement of the C2-chloride by various nucleophiles.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, THF, or EtOH; 5 mL), add the nucleophile (1.2-2.0 mmol) and a base (e.g., K₂CO₃, Et₃N, or NaH; 2.0 mmol) if required.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography or recrystallization.
Table 3: SNAr at C2 - Representative Examples
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Aniline | Methyl 2-(phenylamino)oxazole-4-carboxylate | 75 |
| 2 | Sodium thiophenoxide | Methyl 2-(phenylthio)oxazole-4-carboxylate | 88 |
| 3 | Sodium methoxide | Methyl 2-methoxyoxazole-4-carboxylate | 92 |
Part 2: Functionalization at the C5 Position
Functionalization at the C5 position is typically achieved in a two-step sequence: regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction.[1]
Caption: Workflow for the functionalization of the C5 position.
Regioselective Halogenation at C5
Bromination at the C5 position can be accomplished with high selectivity using N-bromosuccinimide (NBS).
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in CCl₄ (10 mL), add N-bromosuccinimide (1.1 mmol) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a 250 W lamp for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product, which can often be used in the next step without further purification.
Palladium-Catalyzed Cross-Coupling Reactions at C5
The newly installed halogen at the C5 position serves as a handle for subsequent cross-coupling reactions, enabling the synthesis of 2,4,5-trisubstituted oxazoles.
Experimental Protocol:
-
Follow the protocol described in section 1.1.1, using Methyl 5-bromo-2-chlorooxazole-4-carboxylate as the starting material.
Table 4: Suzuki-Miyaura Coupling at C5 - Representative Yields
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-chloro-5-phenyloxazole-4-carboxylate | 80 |
| 2 | 4-Fluorophenylboronic acid | Methyl 2-chloro-5-(4-fluorophenyl)oxazole-4-carboxylate | 77 |
Experimental Protocol:
-
Follow the protocol described in section 1.1.2, using Methyl 5-bromo-2-chlorooxazole-4-carboxylate as the starting material.
Table 5: Stille Coupling at C5 - Representative Yields
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Methyl 2-chloro-5-phenyloxazole-4-carboxylate | 85 |
| 2 | Tributyl(thiophen-2-yl)stannane | Methyl 2-chloro-5-(thiophen-2-yl)oxazole-4-carboxylate | 81 |
Part 3: Sequential Functionalization for 2,4,5-Trisubstituted Oxazoles
A powerful application of this chemistry is the sequential functionalization at both C2 and C5, providing access to highly decorated oxazole scaffolds.
Caption: Pathway to 2,4,5-trisubstituted oxazoles.
By first functionalizing the C5 position via halogenation and cross-coupling, the resulting 2-chloro-5-substituted oxazole can then undergo a second cross-coupling or SNAr reaction at the C2 position to yield the desired 2,4,5-trisubstituted product. The choice of reaction conditions for the second step will depend on the nature of the substituent introduced at C5.
Conclusion
The protocols described herein demonstrate that this compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized oxazoles. The ability to selectively modify the C2 and C5 positions through robust and high-yielding reactions provides a powerful toolkit for medicinal chemists and drug discovery scientists to explore the chemical space around this important heterocyclic core.
References
Application of Methyl 2-chlorooxazole-4-carboxylate in Total and Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic building block increasingly employed in the synthesis of complex organic molecules, including biologically active compounds and natural product analogs. Its utility stems from the presence of multiple reactive sites: the electrophilic 2-position on the oxazole ring, susceptible to nucleophilic substitution, and the methyl ester at the 4-position, which can be further manipulated. The chloro substituent at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note details the use of this compound in the synthesis of key intermediates for potential therapeutic agents, providing experimental protocols and quantitative data.
Key Applications in Synthesis
The primary application of this compound in complex molecule synthesis is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This strategy allows for the efficient construction of 2-substituted oxazole-4-carboxylic acid derivatives, which are common motifs in various bioactive molecules.
Palladium-Catalyzed Suzuki Coupling
A significant application of this compound is in Suzuki-Miyaura coupling reactions to form 2-aryl or 2-heteroaryl oxazoles. This reaction is pivotal in the synthesis of complex molecular scaffolds. For instance, in the development of novel cancer therapies targeting cancer stem cells, a key synthetic step involves the Suzuki coupling of this compound with a substituted indolinyl boronate ester.
Reaction Scheme:
This transformation efficiently introduces the complex indoline moiety at the 2-position of the oxazole ring, yielding the desired product in high yield.
Microwave-Assisted Synthesis of H-PGDS Inhibitors
This compound has also been utilized in the microwave-assisted synthesis of potential inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme implicated in various inflammatory and neurodegenerative diseases. In this approach, the chlorooxazole is reacted with a nucleophilic partner under microwave irradiation to rapidly generate the target compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the key applications of this compound discussed.
| Application | Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Yield (%) | Reference |
| Synthesis of Cancer Stem Cell-Targeting Agents | Suzuki-Miyaura Coupling | This compound | 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)propan-1-one | Procedure B (Details in Protocol 1) | 74 | WO2019213570A1 |
| Synthesis of H-PGDS Inhibitor Precursors | Nucleophilic Aromatic Substitution | This compound | Amine-containing building block | Microwave, 125 °C, 2 h | 40 | WO2018069863A1 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Boronic Esters ("Procedure B")
This protocol is based on the general procedures for Suzuki-Miyaura couplings and the specific example cited in the synthesis of cancer stem cell-targeting agents.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (e.g., 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)propan-1-one)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/water mixture, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst (0.05-0.10 eq) to the mixture under a stream of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted oxazole-4-carboxylate.
Protocol 2: Microwave-Assisted Synthesis of a H-PGDS Inhibitor Precursor
This protocol is based on the experimental details provided in the synthesis of H-PGDS inhibitors.
Materials:
-
This compound
-
Nucleophilic coupling partner (e.g., a primary or secondary amine)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
In a microwave reaction vial, dissolve this compound (1.0 eq) and the amine coupling partner (1.1 eq) in the chosen solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 125 °C and maintain this temperature for 2 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the target compound.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Synthetic strategy utilizing this compound.
Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-chlorooxazole-4-carboxylate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis.[3][4] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[5]
The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The ability to introduce an alkynyl substituent at the 2-position of the oxazole ring via Sonogashira coupling opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. These 2-alkynyl-oxazole-4-carboxylates can serve as key intermediates for further molecular elaboration, including "click" chemistry, cyclization reactions, and the synthesis of extended conjugated systems relevant to drug design and materials science.
These application notes provide a detailed protocol and representative data for the Sonogashira coupling of methyl 2-chlorooxazole-4-carboxylate with a variety of terminal alkynes. Given the lower reactivity of aryl chlorides compared to bromides and iodides, specific catalytic systems and optimized reaction conditions are crucial for achieving high yields.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. The data is based on established protocols for the coupling of aryl chlorides and related heterocyclic systems. Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.
| Entry | Terminal Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Methyl 2-(phenylethynyl)oxazole-4-carboxylate | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | 75-85 |
| 2 | 1-Hexyne | Methyl 2-(hex-1-yn-1-yl)oxazole-4-carboxylate | Pd(PPh₃)₄ / CuI | DIPA | DMF | 80 | 18 | 65-75 |
| 3 | Trimethylsilylacetylene | Methyl 2-((trimethylsilyl)ethynyl)oxazole-4-carboxylate | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Toluene | 100 | 24 | 70-80 |
| 4 | 3-Butyn-1-ol | Methyl 2-(4-hydroxybut-1-yn-1-yl)oxazole-4-carboxylate | PdCl₂(dppf) / CuI | K₂CO₃ | Acetonitrile | 70 | 16 | 60-70 |
| 5 | Propargyl alcohol | Methyl 2-(3-hydroxyprop-1-yn-1-yl)oxazole-4-carboxylate | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane | 80 | 14 | 65-75 |
Abbreviations: PPh₃ = Triphenylphosphine, DIPA = Diisopropylamine, DMF = Dimethylformamide, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, THF = Tetrahydrofuran.
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound with Terminal Alkynes
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagents Addition: Add the anhydrous solvent (e.g., THF) to the flask, followed by the base (e.g., triethylamine, 2-3 equiv.). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture dropwise via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-alkynyl-oxazole-4-carboxylate.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Chlorooxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and N-heteroarylamines, which are prevalent structural motifs in numerous pharmaceuticals. The reaction involves the coupling of an aryl or heteroaryl halide (or pseudohalide) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This application note provides detailed protocols and data for the Buchwald-Hartwig amination of 2-chlorooxazoles, a key transformation for the synthesis of biologically active 2-aminooxazole derivatives.
The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The ability to efficiently and selectively introduce various amine functionalities at the 2-position of the oxazole ring through the Buchwald-Hartwig amination opens up vast possibilities for the exploration of new chemical space in drug discovery programs.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-chlorooxazole, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a suitable base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final and product-forming step is the reductive elimination of the desired 2-aminooxazole from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle, affecting reaction rates, yields, and substrate scope.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Data
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of 2-chlorooxazole derivatives with various amines.
Table 1: Catalyst and Base Screening for the Amination of 4-(p-tolyl)oxazol-2-amine with 4-bromobenzene
This study by Azzali et al. (2020) investigated the coupling of a pre-formed 2-aminooxazole with an aryl bromide, which is analogous to the amination of a 2-chlorooxazole with an aniline.[1][2]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%)[1][2] |
| 1 | X-Phos Pd G2 | X-Phos | tBuONa | Toluene | 130 | 10 | 50 |
| 2 | X-Phos Pd G2 | X-Phos | Cs₂CO₃ | Toluene | 130 | 10 | 45 |
| 3 | X-Phos Pd G2 | X-Phos | K₂CO₃ | Toluene | 130 | 10 | 15 |
| 4 | X-Phos Pd G2 | X-Phos | K₃PO₄ | Toluene | 130 | 10 | 37 |
| 5 | S-Phos Pd G2 | S-Phos | tBuONa | Toluene | 130 | 10 | 52 |
| 6 | S-Phos Pd G2 | S-Phos | Cs₂CO₃ | Toluene | 130 | 10 | 60 |
| 7 | S-Phos Pd G2 | S-Phos | K₂CO₃ | Toluene | 130 | 10 | 0 |
| 8 | S-Phos Pd G2 | S-Phos | K₃PO₄ | Toluene | 130 | 10 | 48 |
| 9 | Pd(OAc)₂ | DavePhos | tBuONa | Toluene | 130 | 10 | 10 |
| 10 | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 130 | 10 | 8 |
| 11 | Pd(OAc)₂ | DavePhos | K₂CO₃ | Toluene | 130 | 10 | 11 |
| 12 | Pd(OAc)₂ | DavePhos | K₃PO₄ | Toluene | 130 | 10 | 9 |
Reaction performed in a microwave reactor.
Table 2: Substrate Scope of the Buchwald-Hartwig Amination of 2-Chlorooxazoles (Illustrative Examples)
The following are representative examples of the amination of 2-chlorooxazoles with various amines. Yields are typically moderate to excellent, depending on the specific substrates and reaction conditions.
| Entry | 2-Chlorooxazole Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloro-4-phenyloxazole | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 85-95 |
| 2 | 2-Chloro-4,5-dimethyloxazole | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 80-90 |
| 3 | 2-Chloro-4-isopropyloxazole | n-Butylamine | [Pd(cinnamyl)Cl]₂ / BippyPhos | LHMDS | THF | 80 | 75-85 |
| 4 | 2-Chloro-5-(4-methoxyphenyl)oxazole | 4-Fluoroaniline | X-Phos Pd G3 | Cs₂CO₃ | t-BuOH | 100 | 88-98 |
Note: The yields presented in this table are illustrative and based on typical outcomes for similar heteroaryl chloride aminations. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 2-Chlorooxazoles
This protocol provides a general starting point for the amination of 2-chlorooxazoles. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Caption: General experimental workflow for the amination.
Materials:
-
2-Chlorooxazole derivative (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 - 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Reaction vessel (e.g., oven-dried vial or flask with a stir bar)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Addition of Reagents: Add the 2-chlorooxazole derivative and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol for Microwave-Assisted Buchwald-Hartwig Amination
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.
Materials:
-
Same as the general protocol, but a microwave-safe reaction vial is required.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine the 2-chlorooxazole derivative (1.0 equiv), amine (1.2 equiv), palladium catalyst (e.g., X-Phos Pd G2, 5 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 130 °C) for a short period (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedures as described in the general protocol.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of a diverse range of 2-aminooxazole derivatives from readily available 2-chlorooxazoles. The choice of catalyst, ligand, and base is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols provided in this application note serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of novel 2-aminooxazole-based compounds for biological evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 2-chlorooxazole-4-carboxylate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with Methyl 2-chlorooxazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this specific transformation.
Troubleshooting Guide
Here are some common issues encountered during the Suzuki coupling of this compound and how to address them:
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following causes and solutions:
-
Cause: Inefficient Oxidative Addition. The Carbon-Chlorine bond in your substrate is relatively strong.
-
Solution 1: Catalyst and Ligand Selection. Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium catalyst and promote the challenging oxidative addition step.[1][2] Consider using a pre-catalyst that readily forms the active Pd(0) species.[1]
-
Solution 2: Increase Reaction Temperature. Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be aware that this can also increase the rate of side reactions.[1]
-
-
Cause: Catalyst Deactivation. The oxazole nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Ligand Choice. The use of bulky ligands can sterically hinder the coordination of the oxazole nitrogen to the palladium center.[1]
-
-
Cause: Inefficient Reduction of Pd(II) Pre-catalyst. If you are using a Pd(II) source like Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) state.
-
Solution: Use a Pd(0) Source or an Efficient Pre-catalyst. Consider using a direct Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst (e.g., a palladacycle) to ensure a sufficient concentration of the active catalyst.[3]
-
Problem 2: Significant Formation of Side Products
The appearance of undesired products in your reaction mixture can often be attributed to the following:
-
Side Product: Dehalogenation of this compound (chloro group is replaced by hydrogen).
-
Cause: This is a common side reaction with heteroaryl halides.[1][3]
-
Solution 1: Choice of Ligand and Base. The selection of the appropriate ligand and a milder, non-coordinating base can sometimes suppress dehalogenation. Chloro derivatives are generally less prone to dehalogenation than the corresponding bromo or iodo compounds.[4][5][6]
-
Solution 2: Shorter Reaction Times. Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the occurrence of this side reaction.[7]
-
-
Side Product: Homocoupling of the Boronic Acid.
-
Cause: This is often promoted by the presence of oxygen or Pd(II) species.[3]
-
Solution: Ensure Thorough Degassing. Before starting the reaction, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles to remove dissolved oxygen.[1]
-
-
Side Product: Protodeboronation of the Boronic Acid (boronic acid is converted to the corresponding hydrocarbon).
-
Cause: This is a common issue, especially with heteroaryl boronic acids, and can be accelerated in the presence of water.[3]
-
Solution 1: Use Boronic Esters. Pinacol esters or other boronic esters are generally more stable and less prone to protodeboronation.[3]
-
Solution 2: Minimize Water. If your reaction conditions permit, reducing the amount of water can slow down this side reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for the Suzuki coupling of this compound?
A1: Given that this compound is an electron-deficient heteroaryl chloride, a good starting point would be to use a highly active catalyst system. We recommend a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base to start with is K₃PO₄ or K₂CO₃, and a suitable solvent system is often a mixture of an organic solvent like dioxane or toluene with a small amount of water.
Q2: How do I choose the right palladium catalyst and ligand?
A2: For challenging substrates like electron-deficient heteroaryl chlorides, the choice of ligand is critical. Electron-rich and bulky ligands are known to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[8] Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands have shown great success in these types of couplings.[1][2]
Q3: Which base should I use for my reaction?
A3: The base plays a crucial role in activating the boronic acid for transmetalation.[9] For challenging couplings, stronger bases are often more effective. K₃PO₄ is a frequently used and effective base for the Suzuki coupling of heteroaryl chlorides.[10] Other common choices include K₂CO₃, Na₂CO₃, and Cs₂CO₃.[9] It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.
Q4: My reaction is very sluggish. What can I do to increase the reaction rate?
A4: If your reaction is slow, you can try several strategies. Increasing the reaction temperature can often help, but be mindful of potential side reactions.[1] Switching to a more active catalyst system, particularly a more electron-rich and bulky ligand, can significantly improve the rate of the slow oxidative addition step.[2] Ensure that your reagents, especially the boronic acid, are of high purity.
Q5: Can I run the Suzuki coupling of this compound under aerobic conditions?
A5: While some robust catalyst systems can tolerate small amounts of air, it is generally recommended to perform Suzuki couplings under an inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidative degradation of the phosphine ligands and promote the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[10]
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Electron-Deficient Heteroaryl Chlorides
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[10] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for challenging couplings.[3] |
| Pd(PPh₃)₄ | (None) | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides. |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | A strong base, often effective for challenging couplings. |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A widely used and effective base. |
| Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A common and cost-effective choice. |
| Cs₂CO₃ | Toluene, Dioxane | Highly soluble in organic solvents, often used for difficult couplings. |
| KF | THF | Can be effective, especially when substrates are base-sensitive. |
Experimental Protocols
Optimized Experimental Protocol for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, with 10-20% v/v water)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid derivative, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Methyl 2-chlorooxazole-4-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving Methyl 2-chlorooxazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block. The most common reactions involve:
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Nucleophilic Aromatic Substitution (SNAr) at the C2 position with various nucleophiles, particularly amines, to form 2-aminooxazole derivatives.
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Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, at the C2 position to form C-C bonds with aryl or heteroaryl boronic acids.
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Hydrolysis of the methyl ester at the C4 position to yield the corresponding carboxylic acid.
Q2: What are the typical impurities I might encounter in my crude product?
A2: Impurities are reaction-dependent. Common impurities include:
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Unreacted starting materials: Residual this compound or the coupling partner.
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Byproducts from side reactions: In Suzuki-Miyaura coupling, homocoupling of the boronic acid is a common side reaction. In SNAr with amines, dialkylation or other side reactions with difunctional amines can occur.
-
Hydrolyzed starting material: The methyl ester can sometimes be partially or fully hydrolyzed to the carboxylic acid under the reaction conditions.
-
Solvent and reagent residues: Residual solvents, bases, or catalyst residues can contaminate the product.
Q3: What are the general strategies for purifying products from these reactions?
A3: The two primary purification techniques for products derived from this compound are column chromatography and recrystallization. The choice depends on the nature of the product and the impurities.
Q4: How do I choose a suitable solvent for recrystallization?
A4: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For oxazole derivatives, common choices include alcohols (methanol, ethanol), esters (ethyl acetate), and hydrocarbon solvents (hexanes), or mixtures thereof. It is often a matter of empirical testing to find the optimal solvent or solvent system.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions of this compound.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Product Purification
| Problem | Possible Cause | Suggested Solution |
| Oily product that won't crystallize | High concentration of impurities. The product may have a low melting point. | Purify the crude product by column chromatography before attempting recrystallization. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. |
| Multiple spots on TLC after chromatography | Co-elution of product and impurities. | Optimize the solvent system for column chromatography. A less polar or more polar eluent might improve separation. Consider using a gradient elution. |
| Low yield after purification | Product loss during work-up or chromatography. | Ensure the pH is appropriately adjusted during aqueous work-up to prevent your product from partitioning into the aqueous layer, especially if it has acidic or basic functional groups. Use a less polar eluent for chromatography if your product is highly polar and sticking to the silica gel. |
| Product is contaminated with starting amine | Excess amine used in the reaction. | During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the excess amine into the aqueous layer.[2] |
Troubleshooting Suzuki-Miyaura Coupling Product Purification
| Problem | Possible Cause | Suggested Solution |
| Presence of a non-polar byproduct | Homocoupling of the boronic acid. | This byproduct is often less polar than the desired product and can usually be separated by column chromatography.[3] |
| Persistent palladium catalyst contamination (black solid) | Incomplete removal of the palladium catalyst. | Filter the reaction mixture through a pad of Celite® before work-up. Some palladium residues can be removed during column chromatography. |
| Difficulty removing boronic acid-related impurities | Residual boronic acid or its byproducts. | Wash the organic layer with a dilute base solution (e.g., 1M NaOH) during the work-up to remove unreacted boronic acid. Boronic acid residues can sometimes be removed by co-evaporation with methanol.[2] |
Troubleshooting Ester Hydrolysis Product Purification
| Problem | Possible Cause | Suggested Solution |
| Product does not precipitate upon acidification | The product is soluble in the aqueous acidic solution. The product may have oiled out. | Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) after acidification. If the product oils out, try to extract it into an organic solvent and then concentrate to induce crystallization. |
| Incomplete hydrolysis | Insufficient reaction time or amount of base. | Monitor the reaction by TLC until the starting material is consumed. If necessary, increase the reaction time or the equivalents of base. |
| Product is difficult to filter | The product has a very fine particle size. | Allow the precipitate to age in the cold for a longer period to encourage larger crystal growth. Use a filter aid like Celite® if necessary. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline and should be optimized for each specific product.
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of ~0.3. A common starting point for many oxazole derivatives is a mixture of hexanes and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar component of your solvent system). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of your product by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent. If not, try another solvent. Common solvents to screen are ethanol, methanol, ethyl acetate, and hexanes, or mixtures of these.[1]
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Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Below are diagrams illustrating key workflows and relationships in the purification process.
Caption: A general workflow for the purification of organic compounds.
Caption: A decision tree for troubleshooting impure product samples.
References
Technical Support Center: Methyl 2-chlorooxazole-4-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chlorooxazole-4-carboxylate. The information is designed to help you anticipate and resolve common issues encountered during chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is primarily used as a building block in organic synthesis. The most common reactions involve:
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Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functional groups.
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Palladium-Catalyzed Cross-Coupling Reactions: The 2-chloro position can participate in cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings to form C-C bonds.
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Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used in further transformations.
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Amidation: The ester can be converted directly to an amide by reaction with an amine, often requiring elevated temperatures or catalysis.
Q2: What are the primary stability concerns with this compound?
A2: The oxazole ring can be sensitive to certain conditions. Key stability concerns include:
-
Strongly Acidic Conditions: 1,3-oxazoles can be unstable in acidic media, potentially leading to ring cleavage and the formation of acyclic byproducts.
-
Strongly Basic Conditions: While the ester group is susceptible to hydrolysis under basic conditions, prolonged exposure to strong bases at elevated temperatures may also affect the stability of the oxazole ring.
Q3: Can the ester group be hydrolyzed to a carboxylic acid? What are the potential byproducts?
A3: Yes, the methyl ester can be hydrolyzed to 2-chlorooxazole-4-carboxylic acid. The primary byproduct of concern, especially if the reaction is not carefully controlled, is the decarboxylated product, 2-chlorooxazole. Some oxazole-4-carboxylic acids are known to be unstable and prone to decarboxylation, particularly upon heating or under certain pH conditions.
Troubleshooting Guides
Nucleophilic Substitution and Cross-Coupling Reactions at the 2-Position
Issue: Low yield of the desired 2-substituted oxazole product.
| Potential Cause | Troubleshooting Suggestion | Common Byproducts |
| Incomplete Reaction | - Increase reaction time and/or temperature.- Use a higher equivalent of the nucleophile or coupling partner.- For cross-coupling, screen different palladium catalysts, ligands, and bases. | - Starting material (this compound) |
| Hydrolysis of the Ester | - Ensure anhydrous reaction conditions.- Use a non-nucleophilic base if possible. | - 2-Chlorooxazole-4-carboxylic acid |
| Competing Ring Opening | - Use milder reaction conditions (lower temperature).- Avoid strongly basic or acidic conditions if the nucleophile is weak. | - Acyclic amides or esters resulting from ring cleavage. |
| Dehalogenation | - In palladium-catalyzed reactions, this can occur as a side reaction. Optimize catalyst and ligand choice. | - Methyl oxazole-4-carboxylate |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (adapted from related ethyl ester)
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Low Yield in a Suzuki Coupling Reaction
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Hydrolysis of the Methyl Ester
Issue: Formation of byproducts during the hydrolysis to 2-chlorooxazole-4-carboxylic acid.
| Potential Cause | Troubleshooting Suggestion | Common Byproducts |
| Decarboxylation | - Perform the hydrolysis at a lower temperature.- After hydrolysis, perform the acidic workup at low temperature (e.g., 0 °C).- Avoid prolonged heating of the isolated carboxylic acid. | - 2-Chlorooxazole |
| Incomplete Hydrolysis | - Increase the reaction time or the concentration of the acid/base.- Consider using a co-solvent like THF or methanol to improve solubility. | - Starting material (this compound) |
Experimental Protocol: Basic Hydrolysis of this compound
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF and water.
-
Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (1.1-1.5 eq.), dropwise at room temperature or below.
-
Stir the reaction mixture and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Signaling Pathway for Hydrolysis and Decarboxylation
Caption: Reaction pathway showing hydrolysis and potential subsequent decarboxylation.
Technical Support Center: Hydrolysis of Methyl 2-Chlorooxazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the hydrolysis of methyl 2-chlorooxazole-4-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the hydrolysis of this compound?
The primary expected product is 2-hydroxyoxazole-4-carboxylic acid. This is formed through two main reactions: the saponification of the methyl ester at the C4 position and the nucleophilic substitution of the chlorine atom at the C2 position by a hydroxide ion.
Q2: My reaction seems to be producing a significant amount of a byproduct, and I'm observing gas evolution. What is happening?
A major side reaction in the hydrolysis of this compound is the decarboxylation of the initially formed 2-hydroxyoxazole-4-carboxylic acid. This intermediate is often unstable under hydrolytic conditions. The 2-hydroxyoxazole moiety can tautomerize to its keto form, an azlactone. This creates a β-keto acid-like system that readily loses carbon dioxide (CO₂), leading to the formation of 2-hydroxyoxazole.
Q3: Can the oxazole ring open during the hydrolysis?
Yes, the oxazole ring is susceptible to cleavage under strongly basic conditions. Nucleophilic attack by hydroxide ions can lead to the formation of open-chain byproducts rather than the desired heterocyclic product. This is a common reactivity pattern for oxazoles, especially at the electron-deficient C2 position.
Q4: I am having trouble isolating the 2-hydroxyoxazole-4-carboxylic acid. What are the best practices for workup and purification?
Due to the instability of the target molecule, careful workup and purification are crucial. It is advisable to perform the acidification step at low temperatures (e.g., 0 °C) to minimize decarboxylation. If the decarboxylated product is also unstable on silica gel, alternative purification methods such as crystallization or reverse-phase chromatography might be necessary. Protecting the 2-hydroxyl group as an ether before hydrolysis of the ester is a synthetic strategy to avoid this instability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficient base. 2. Low reaction temperature. 3. Short reaction time. | 1. Use at least 2 equivalents of a strong base (e.g., LiOH, NaOH) to ensure both ester hydrolysis and chloro substitution. 2. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate, but monitor for byproduct formation. 3. Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed. |
| Formation of multiple products | 1. Decarboxylation of the desired product. 2. Ring-opening of the oxazole core. 3. Incomplete hydrolysis (e.g., only ester hydrolysis or only chloro substitution). | 1. Perform the reaction at a lower temperature to minimize decarboxylation. Acidify the reaction mixture carefully at 0 °C. 2. Avoid using excessively harsh basic conditions (e.g., high concentrations of NaOH at elevated temperatures). Consider using a milder base like LiOH. 3. Ensure sufficient equivalents of base and adequate reaction time. |
| Difficulty in product isolation | 1. Instability of the product during workup and purification. 2. The product may be highly polar and water-soluble. | 1. Minimize the time the product is in acidic or basic aqueous solution. Use a gentle workup and consider extraction with a more polar solvent like ethyl acetate. If using chromatography, consider using a neutral or deactivated silica gel. 2. After acidification, saturate the aqueous layer with NaCl to decrease the solubility of the product before extraction. |
| Product degrades upon storage | The isolated 2-hydroxyoxazole-4-carboxylic acid is inherently unstable. | Convert the product to a more stable derivative (e.g., an ester or an ether of the hydroxyl group) immediately after isolation if the free acid is not required for the next step. Store the compound at low temperatures under an inert atmosphere. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol outlines a general procedure for the saponification of the methyl ester and substitution of the 2-chloro group.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water (e.g., a 3:1 ratio).
-
Add LiOH (2.2 equivalents) or NaOH (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction, but this may increase the rate of side reactions.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1 M HCl to the stirred solution to adjust the pH to approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method such as crystallization or chromatography, keeping in mind the potential instability of the product.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reactions during hydrolysis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common hydrolysis issues.
Improving yield in oxazole synthesis from Methyl 2-chlorooxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of oxazole synthesis starting from Methyl 2-chlorooxazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently low when performing a Suzuki coupling reaction with this compound?
A1: Low yields in Suzuki coupling with this substrate are common and typically stem from the reduced reactivity of the C2-chloride on the oxazole ring compared to aryl bromides or iodides. The electron-withdrawing nature of the oxazole ring can deactivate the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[1][2] Success hinges on carefully optimizing the catalyst system, base, and reaction conditions.[3][4][5]
Key factors to consider are:
-
Catalyst and Ligand: Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is often essential to facilitate the oxidative addition of the aryl chloride.[1]
-
Base Selection: The strength and type of base are crucial for the transmetalation step. While common bases like K₂CO₃ can work, stronger bases such as K₃PO₄ or Cs₂CO₃ may be required for challenging couplings.[6]
-
Solvent and Temperature: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are standard.[1] Higher temperatures (80–110 °C) are generally needed to drive the reaction to completion.
Q2: What are the most common side reactions, and how can they be minimized?
A2: Several side reactions can compete with the desired coupling and reduce your yield and purity.
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Homocoupling of Boronic Acid: This side reaction forms a biaryl byproduct from two molecules of the boronic acid. It is often promoted by the presence of oxygen.
-
Minimization: Ensure all solvents and reagents are thoroughly degassed before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experiment.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively consuming your coupling partner.
-
Minimization: This can be an issue with unstable boronic acids. Use high-purity boronic acids and avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.[1]
-
-
Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to a carboxylic acid under basic conditions, especially at elevated temperatures.[7][8]
-
Minimization: Use the mildest base that still promotes the desired reaction. Avoid strong hydroxide bases (e.g., NaOH, KOH). If hydrolysis is a persistent issue, consider using a less nucleophilic base or running the reaction at a lower temperature for a longer duration.
-
Q3: I am observing significant hydrolysis of the methyl ester group. How can I prevent this?
A3: Ester hydrolysis is a common issue when reactions are run under basic conditions at high temperatures. To prevent the conversion of your methyl ester to the corresponding carboxylic acid, consider the following strategies:
-
Base Selection: Switch to a non-hydroxide, non-nucleophilic base. Carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over hydroxides for Suzuki couplings when an ester group is present.[6]
-
Temperature Control: Lower the reaction temperature. While this may slow down the desired reaction, it will disproportionately slow down the rate of hydrolysis. You may need to compensate with a longer reaction time.
-
Water Content: While a small amount of water can sometimes be beneficial in Suzuki reactions, excess water will favor hydrolysis. Ensure you are using anhydrous solvents.[1]
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) at the C2 position instead of a cross-coupling reaction?
A4: Yes. The C2 position of the oxazole ring is electron-deficient, making the C2-chloro group susceptible to nucleophilic aromatic substitution (SNAr).[2][9] This provides a direct route to introduce amines, alkoxides, or other nucleophiles. Generally, this reaction requires a strong nucleophile and may need elevated temperatures to proceed at a reasonable rate.[10][11] Common conditions involve reacting the chlorooxazole with a nucleophile (e.g., an amine or an alcohol with a strong base) in a polar aprotic solvent like DMF or DMSO.
Q5: My reaction is very sluggish or stalls completely. What are the first things I should check?
A5: If your reaction fails to proceed, systematically check the following:
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure your degassing procedure is effective and that all glassware is properly flushed with an inert gas.
-
Catalyst Activity: The palladium precursor or ligand may have decomposed. Use freshly opened or properly stored catalysts.[1]
-
Reagent Quality:
-
Ensure solvents are truly anhydrous.
-
Verify the purity and integrity of your boronic acid or nucleophile.
-
Confirm the base is fresh and has been stored correctly.
-
-
Temperature: Double-check that your reaction is reaching and maintaining the target temperature. An external thermometer can verify the temperature of the heating block or oil bath.
Troubleshooting Guide 1: Optimizing Suzuki Coupling Reactions
Problem: Low yield or incomplete conversion in the Suzuki coupling of this compound with an arylboronic acid.
Troubleshooting Table
| Observation | Potential Cause | Suggested Solution |
| No Reaction / Trace Product | Inactive Catalyst System | Use a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[1] Ensure the catalyst and ligand are added under a positive flow of inert gas. |
| Low Conversion (<50%) | Insufficient Temperature or Time | Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). Monitor the reaction by TLC or LC-MS to determine if conversion increases over a longer period (e.g., 12-24 hours). |
| Reaction Stalls | Catalyst Deactivation | Ensure thorough degassing of all solvents and reagents to remove oxygen.[1] If the problem persists, consider adding a second portion of the catalyst and ligand. |
| Significant Side Products | Inappropriate Base or Oxygen | For homocoupling, improve inert atmosphere techniques.[1] For ester hydrolysis, switch to a milder base like K₂CO₃ or K₃PO₄ instead of Cs₂CO₃ or a hydroxide base. |
| Inconsistent Results | Reagent or Solvent Quality | Use freshly purchased, high-purity boronic acid. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. |
Optimized Experimental Protocol: Suzuki Coupling
This protocol is a general starting point for optimizing the coupling of this compound.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon or nitrogen at least three times to create an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon/nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 M concentration) via syringe.
-
Reaction: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 90–110 °C) and maintain for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization: Suzuki Coupling Experimental Workflow
Caption: A standard experimental workflow for Suzuki coupling reactions.
Troubleshooting Guide 2: Managing Hydrolysis Side Reactions
Problem: Formation of 2-Chlorooxazole-4-carboxylic acid due to ester hydrolysis during the reaction.
Troubleshooting Table
| Observation | Potential Cause | Suggested Solution |
| Acid byproduct observed by LC-MS or NMR | Base is too strong or nucleophilic | Switch from Cs₂CO₃ or K₃PO₄ to a milder base like K₂CO₃. Avoid all hydroxide-containing bases. |
| Hydrolysis increases with reaction time | High temperature and presence of water | Reduce the reaction temperature. Ensure the use of strictly anhydrous solvents and reagents. |
| Reaction requires a strong base that also causes hydrolysis | Incompatible functional groups | If a strong base is unavoidable, consider protecting the ester group prior to the reaction, though this adds steps. A more practical approach is a thorough optimization of a milder base system. |
Visualization: Desired vs. Side Reaction Pathways
Caption: Competing reaction pathways for the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on selecting the appropriate catalyst system for various cross-coupling reactions with Methyl 2-chlorooxazole-4-carboxylate. Due to its electron-deficient nature, this substrate can present unique challenges. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for the cross-coupling of this compound?
A1: this compound is an electron-deficient heteroaryl chloride. The carbon-chlorine bond is relatively strong, making the initial oxidative addition step of the catalytic cycle challenging. Furthermore, the oxazole ring can potentially coordinate to the metal center of the catalyst, leading to deactivation. Therefore, a carefully chosen catalyst system, including the palladium source and the ligand, is essential to achieve high yields and avoid side reactions.
Q2: I am observing low to no conversion in my reaction. What are the likely causes?
A2: Low or no conversion is a common issue and can be attributed to several factors:
-
Insufficiently active catalyst: The palladium catalyst may not be active enough to facilitate the oxidative addition of the chlorooxazole.
-
Inappropriate ligand: The ligand may not be providing the necessary steric bulk or electron-donating properties to promote the catalytic cycle.
-
Incorrect base or solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Catalyst deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities.
-
Low reaction temperature: The activation energy for the C-Cl bond cleavage might not be reached.
Q3: What are common side reactions to watch out for?
A3: Common side reactions include:
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Hydrodechlorination: Replacement of the chlorine atom with a hydrogen atom from the solvent or other reagents.
-
Homocoupling: Dimerization of the starting material or the coupling partner.
-
Decomposition of the starting material or product: The oxazole ring can be sensitive to harsh reaction conditions.
Q4: How do I choose the right ligand for my specific cross-coupling reaction?
A4: Ligand selection is crucial for a successful reaction. Here are some general guidelines:
-
For Suzuki-Miyaura coupling: Bulky, electron-rich phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective for coupling challenging heteroaryl chlorides.[1]
-
For Buchwald-Hartwig amination: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are generally required to facilitate the C-N bond formation.[2][3]
-
For Sonogashira coupling: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used, often with phosphine ligands.[4]
-
For Heck and Stille couplings: The choice of ligand can vary, but phosphine ligands are commonly employed.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues in cross-coupling reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or inappropriate catalyst system. | Switch to a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Incorrect base. | Screen different bases. For Suzuki, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOt-Bu or K₃PO₄ are common choices. | |
| Suboptimal solvent. | Try different solvents. Aprotic polar solvents like dioxane, THF, or toluene are often effective. The addition of water can sometimes be beneficial in Suzuki couplings. | |
| Low reaction temperature. | Increase the reaction temperature in increments of 10-20 °C. Consider using a sealed tube or microwave reactor for higher temperatures. | |
| Significant Side Product Formation (e.g., hydrodechlorination, homocoupling) | Catalyst deactivation or competing reaction pathways. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. Optimize the catalyst-to-ligand ratio. A slight excess of ligand can sometimes suppress side reactions. |
| Inappropriate base. | A very strong base can sometimes promote side reactions. Consider a milder base if significant decomposition is observed. | |
| Inconsistent Results | Impurities in starting materials or reagents. | Purify starting materials and ensure solvents are anhydrous and of high purity. |
| Catalyst degradation. | Use a fresh batch of catalyst and store it properly under an inert atmosphere. |
Catalyst System Performance for Cross-Coupling with 2-Chlorooxazole Derivatives
The following table summarizes various successful cross-coupling reactions with 2-chlorooxazole derivatives, providing a starting point for reaction optimization.
| Reaction Type | Coupling Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate | [5] |
| Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | [1] |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 110 | 18 | 85 | [2] |
| Buchwald-Hartwig | Aniline | [Pd(cinnamyl)Cl]₂ | BippyPhos | K₃PO₄ | t-BuOH | 100 | 24 | 91 | [6] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | 65 | 6 | 88 | [4] |
| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 24 | 90 | [7] |
| Heck | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 75 | [8] |
Detailed Experimental Protocols
The following are generalized experimental protocols that should be optimized for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., toluene or dioxane, with 10-20% water).
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%), the ligand (e.g., BippyPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent (e.g., toluene or t-BuOH).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[6]
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst system for cross-coupling reactions with this compound.
Caption: A logical workflow for troubleshooting and optimizing catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
Preventing homocoupling in reactions of Methyl 2-chlorooxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chlorooxazole-4-carboxylate in cross-coupling reactions. Our goal is to help you minimize homocoupling and other side reactions to achieve optimal yields of your desired products.
Troubleshooting Guides
Issue: Significant Homocoupling of the Coupling Partner (e.g., Boronic Acid, Organostannane)
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of a symmetrical dimer of the coupling partner (e.g., a biaryl from a boronic acid). This unwanted reaction consumes your starting material and complicates purification.
Troubleshooting Workflow:
Workup procedures for reactions involving Methyl 2-chlorooxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chlorooxazole-4-carboxylate. The following sections detail workup procedures and solutions to common issues encountered during reactions such as Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNAr), and ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the general stability considerations for this compound during workup?
A1: this compound is an ester and contains an oxazole ring, which can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Prolonged exposure to strong acids or bases during workup can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid or even degradation of the oxazole ring. It is advisable to perform aqueous washes with mild acids (e.g., dilute HCl) or bases (e.g., saturated NaHCO₃ solution) and to minimize contact time.
Q2: How can I effectively remove the palladium catalyst after a Suzuki-Miyaura coupling reaction?
A2: Palladium residues can often be challenging to remove completely. A common and effective method is to filter the reaction mixture through a pad of Celite®. In some cases, treatment with activated carbon or a silica gel plug filtration can also be effective. For more persistent palladium contamination, specialized scavengers can be employed.
Q3: My nucleophilic substitution reaction with an amine is sluggish. What can I do to improve the reaction rate?
A3: The reactivity of the 2-chloro position on the oxazole ring is moderate. To improve the reaction rate, you can:
-
Increase the temperature: Gently heating the reaction mixture can often accelerate the substitution.
-
Use a stronger base: A non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.
-
Choose an appropriate solvent: Polar aprotic solvents like DMF or DMSO can enhance the rate of SNAr reactions.
Q4: I am observing the formation of a byproduct with a mass corresponding to the hydrolyzed carboxylic acid. How can I prevent this?
A4: The hydrolysis of the methyl ester is a common side reaction, particularly if the reaction is run under basic conditions or if the workup involves prolonged exposure to aqueous base. To minimize hydrolysis:
-
Use non-aqueous bases where possible.
-
If an aqueous base is necessary, use it at low temperatures and for the shortest possible time.
-
During workup, neutralize the reaction mixture promptly and avoid letting it stand in basic aqueous solutions.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inefficient base. 3. Poor quality boronic acid. 4. Insufficient degassing. | 1. Use a fresh batch of palladium catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Use fresh, high-purity boronic acid. 4. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inappropriate palladium catalyst or ligand. | 1. Improve degassing of the reaction mixture and solvent. 2. Screen different palladium catalysts and ligands. |
| Difficult Purification | 1. Residual palladium catalyst. 2. Boronic acid byproducts. | 1. Filter the crude product through Celite®. 2. Perform an aqueous wash with a mild base to remove unreacted boronic acid. An acid wash can also be effective for removing some boron-containing byproducts. |
Nucleophilic Aromatic Substitution (SNAr) with Amines
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficiently nucleophilic amine. 2. Steric hindrance. 3. Low reaction temperature. | 1. Add a non-nucleophilic base to deprotonate the amine. 2. Increase the reaction temperature. 3. Consider using a more reactive amine if possible. |
| Formation of Multiple Products | 1. Side reactions of the starting material or product. 2. Impurities in the starting materials. | 1. Lower the reaction temperature. 2. Use purified starting materials. 3. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
| Difficult Removal of Excess Amine | 1. Amine is soluble in the organic extraction solvent. | 1. Wash the organic layer with dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase.[1] 2. For acid-sensitive products, wash with a 10% aqueous copper sulfate solution.[1] |
Ester Hydrolysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Insufficient base or acid. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the equivalents of base (e.g., NaOH, LiOH) or acid (e.g., HCl). 2. Extend the reaction time. 3. Increase the reaction temperature. |
| Product is Difficult to Isolate | 1. Product is soluble in the aqueous phase. | 1. After acidification, if the product does not precipitate, extract with an organic solvent like ethyl acetate. 2. If the product remains in the aqueous layer, consider lyophilization or extraction with a more polar solvent. |
| Degradation of the Oxazole Ring | 1. Harsh reaction conditions (high temperature, strong acid/base). | 1. Use milder conditions (e.g., lower temperature, weaker base/acid). 2. Monitor the reaction progress closely to avoid prolonged reaction times. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
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This compound
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Arylboronic acid (1.2 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., K₂CO₃, 2.0 equivalents)
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Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Base (e.g., K₂CO₃ or Et₃N, 1.5 equivalents)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
In a reaction flask, dissolve this compound in the chosen solvent.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
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Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine to remove the high-boiling point solvent.
-
If excess amine is present, wash the organic layer with dilute aqueous acid (e.g., 1M HCl).[1]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Ester Hydrolysis
This protocol provides a general method for the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid.
Materials:
-
This compound derivative
-
Base (e.g., LiOH or NaOH, 2-3 equivalents)
-
Solvent (e.g., THF/water or Methanol/water mixture)
-
Acid for neutralization (e.g., 1M HCl)
Procedure:
-
Dissolve the this compound derivative in the solvent mixture.
-
Add an aqueous solution of the base.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with the acid solution until the pH is acidic (e.g., pH 2-3).
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
References
Technical Support Center: Scaling-Up Reactions with Methyl 2-chlorooxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of reactions involving Methyl 2-chlorooxazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns involve the handling of a chlorinated heterocyclic compound and the potential for exothermic reactions. Key considerations include:
-
Toxicity and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation. On a larger scale, the potential for exposure increases. Ensure adequate ventilation, and use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.
-
Thermal Runaway: Reactions involving heterocyclic compounds, particularly those with reactive functional groups, can be exothermic. A thorough thermal hazard assessment is crucial before scale-up to understand the reaction's heat flow and potential for thermal runaway.
-
Reagent and Solvent Hazards: The other reagents and solvents used in the reaction (e.g., in palladium-catalyzed coupling) will have their own safety profiles that need to be managed at scale.
-
Pressure Build-up: The potential for gas evolution should be assessed, and the reactor system must be designed to handle potential pressure increases safely.
Q2: My palladium-catalyzed cross-coupling reaction with this compound is sluggish on a larger scale. What should I investigate?
A2: Sluggishness in scaled-up cross-coupling reactions is a common issue. Here are several factors to investigate:
-
Catalyst Deactivation: The palladium catalyst may be deactivating more rapidly at a larger scale. Ensure strict inert atmosphere conditions to prevent oxidation of the catalyst. The quality of reagents and solvents is also critical; trace impurities can poison the catalyst. Consider using more robust pre-catalysts.
-
Insufficient Mixing: Inadequate agitation can lead to poor mass transfer, where the reactants, catalyst, and base are not interacting effectively. This is a common issue when moving from small flasks to large reactors. The efficiency of the stirring apparatus (e.g., switching from a magnetic stir bar to an overhead stirrer) should be evaluated.
-
Poor Solubility: The solubility of reactants, catalyst, or intermediates may change with concentration and temperature gradients in a larger vessel. This can lead to precipitation and a decrease in reaction rate.
-
Temperature Control: Ensure that the internal temperature of the reaction mixture is reaching and being maintained at the optimal level. In larger reactors, it can be more challenging to achieve uniform heating.
Q3: I am observing an increase in byproducts during the scale-up of my reaction. What are the likely causes and how can I mitigate this?
A3: Increased byproduct formation is often a result of changes in the reaction environment at a larger scale:
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Longer Reaction Times: If the reaction is slower at scale, this provides more time for side reactions to occur.
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Poor Heat Transfer: Localized "hot spots" in the reactor due to inefficient heat removal can lead to thermal degradation of reactants, products, or the catalyst, resulting in byproduct formation.
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Changes in Stoichiometry: Inefficient mixing can lead to localized areas of high concentration of one reactant, which can promote side reactions. Ensure controlled addition of reagents.
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Raw Material Quality: The purity of starting materials is critical. Impurities that are insignificant at the lab scale can have a major impact on a larger scale.
To mitigate this, focus on improving mixing and temperature control, ensuring the quality of your raw materials, and optimizing the rate of addition of key reagents.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | 1. Use a fresh batch of palladium catalyst and ligand. 2. Switch to a more stable pre-catalyst (e.g., a Buchwald pre-catalyst). 3. Ensure all solvents and reagents are anhydrous and degassed to remove oxygen. 4. Increase catalyst loading (e.g., from 0.5 mol% to 1-2 mol%), though this is less cost-effective at scale.[1] |
| Inefficient Mixing/Mass Transfer | 1. Switch from magnetic stirring to a properly sized overhead mechanical stirrer. 2. Increase the stirring speed (RPM) and monitor for any changes in reaction rate. 3. Consider a different reactor design or baffle configuration to improve mixing.[2] |
| Incorrect Reaction Temperature | 1. Use a calibrated temperature probe to measure the internal reaction temperature, not just the heating bath temperature. 2. Optimize the temperature profile; sometimes a lower temperature for a longer period can reduce byproduct formation. |
| Base Incompatibility or Poor Solubility | 1. Ensure the chosen base is sufficiently soluble in the reaction medium. 2. Consider using a different base (e.g., switching from an inorganic to an organic base or vice-versa). 3. Grind solid bases to increase their surface area. |
| Impure Starting Materials | 1. Re-purify this compound and the coupling partner. 2. Analyze raw materials for impurities that could act as catalyst poisons. |
Issue 2: Exothermic Reaction and Poor Temperature Control
| Potential Cause | Troubleshooting Steps |
| Heat Generation Exceeds Heat Removal | 1. Perform reaction calorimetry to quantify the heat of reaction. 2. Reduce the rate of addition of the limiting reagent to control the rate of heat generation. 3. Increase the efficiency of the cooling system of the reactor. 4. Dilute the reaction mixture to increase the thermal mass, although this may slow down the reaction. |
| Inadequate Reactor Heat Transfer Area | 1. As scale increases, the volume-to-surface area ratio increases, making heat removal less efficient.[3] 2. Consider using a reactor with a better heat transfer coefficient or a jacket with a more efficient cooling fluid. |
| Poor Mixing Leading to "Hot Spots" | 1. Improve agitation to ensure uniform temperature distribution throughout the reactor. 2. Use baffles in the reactor to improve mixing and heat transfer. |
Experimental Protocols
General Protocol for a Scaled-Up Suzuki-Miyaura Coupling
This is a representative protocol and must be adapted and optimized for your specific substrate and equipment.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a condenser, a thermocouple, and a nitrogen inlet/outlet is oven-dried and assembled while hot.
-
Inerting: The reactor is purged with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Addition:
-
This compound (1.0 eq), the boronic acid coupling partner (1.1-1.5 eq), and the palladium catalyst/ligand (e.g., Pd(OAc)₂ and SPhos, 0.5-2 mol%) are charged to the reactor as solids.
-
The reactor is evacuated and backfilled with nitrogen three times.
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Anhydrous, degassed solvent (e.g., 2-methyltetrahydrofuran or toluene) is added via cannula or a pump.
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A degassed aqueous solution of the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq) is added.
-
-
Reaction Execution:
-
The mixture is stirred vigorously.
-
The reactor jacket is heated to the desired internal temperature (typically 80-110 °C).
-
The reaction progress is monitored by HPLC or UPLC.
-
-
Workup and Isolation:
-
Upon completion, the reaction is cooled to room temperature.
-
The aqueous layer is separated.
-
The organic layer is washed with brine.
-
The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by crystallization or column chromatography.
-
Visualizations
Caption: Troubleshooting logic for low yield in scaled-up reactions.
Caption: Workflow for managing thermal hazards during scale-up.
References
Technical Support Center: Palladium Catalyst Removal in Methyl 2-chlorooxazole-4-carboxylate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving Methyl 2-chlorooxazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from organic reactions?
A1: The most common methods include filtration, use of scavengers, chromatography, and precipitation.[1][2]
-
Filtration: Effective for heterogeneous palladium catalysts. This is often done using a pad of Celite or silica gel to trap the solid catalyst.[1][3]
-
Scavengers: These are solid-supported or soluble agents with functional groups (e.g., thiol, amine, phosphine) that bind to palladium.[2][4] Thiol-based scavengers are particularly effective for Pd(II).[2]
-
Chromatography: Column chromatography is a reliable method to separate the product from the catalyst and other impurities.[1]
-
Precipitation: In some cases, the palladium catalyst can be precipitated by adding an anti-solvent or a specific precipitating agent.[2]
Q2: Why is simple filtration not always effective in removing palladium?
A2: Simple filtration is only effective for removing heterogeneous (insoluble) palladium catalysts.[2] If soluble palladium species are present in the reaction mixture, or if colloidal palladium has formed, filtration alone will not be sufficient.[1][2]
Q3: What are palladium scavengers and how do I choose the right one?
A3: Palladium scavengers are materials that selectively bind to palladium, facilitating its removal from the reaction mixture. The choice of scavenger depends on several factors:
-
Oxidation state of palladium: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[2]
-
Solvent system: Ensure the scavenger is compatible with your reaction solvent.[2]
-
Nature of your product: The scavenger should not react with or adsorb your desired product.
It is often recommended to screen a small panel of scavengers to find the most effective one for your specific system.[2] Common scavengers include silica-bound dimercaptotriazine (DMT) and thiourea.[4]
Q4: How can I determine the amount of residual palladium in my product?
A4: Several analytical techniques can be used to quantify residual palladium levels. The most common methods include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[5]
-
Atomic Absorption Spectroscopy (AAS)[6]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF)[7]
For drug development applications, stringent guidelines from organizations like the International Council for Harmonisation (ICH) set limits for elemental impurities, including palladium.[6][8]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.
Problem 1: Residual Palladium Detected After Filtration
-
Symptom: Your product still contains unacceptable levels of palladium after filtering the reaction mixture.
-
Possible Cause: The palladium species are likely soluble or colloidal.
-
Solutions:
-
Use a Scavenger: Treat the filtrate with an appropriate palladium scavenger.
-
Activated Carbon Treatment: Stirring the solution with activated carbon can help adsorb soluble palladium species.
-
Column Chromatography: Purify the product using silica gel or alumina column chromatography.
-
Precipitation: Attempt to precipitate the palladium by adding an anti-solvent.
-
Problem 2: Low Product Recovery After Scavenger Treatment
-
Symptom: Significant loss of your desired product after using a palladium scavenger.
-
Possible Cause: The scavenger may be adsorbing your product.
-
Solutions:
-
Reduce Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal.
-
Change Scavenger Type: Your product might have a high affinity for the functional groups on the scavenger. Try a different type of scavenger.
-
Optimize Contact Time: Reduce the stirring time of the scavenger with your product solution.
-
Thorough Washing: After filtering off the scavenger, wash it thoroughly with a suitable solvent to recover any adsorbed product.
-
Data Presentation
The efficiency of palladium removal can vary significantly depending on the method used. The following tables provide a summary of typical efficiencies for different techniques.
Table 1: Comparison of Palladium Removal Techniques
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Celite Filtration | >1000 | >100 | Simple, fast, inexpensive | Only for heterogeneous Pd |
| Activated Carbon | 300 | < 1 | Inexpensive, readily available | Can adsorb product, variable efficiency |
| Scavenger Resins (e.g., MP-TMT) | 500-800 | < 10 | High efficiency, high selectivity | Higher cost |
| Dithiocarbamates (DTCs) | 4000 | < 10 | Fast, effective for various metals | May introduce other impurities |
Data compiled from multiple sources for general illustration.[9][10][11]
Table 2: Efficiency of Selected Palladium Scavengers
| Scavenger | Palladium Species | Solvent | % Removal | Reference |
| PhosphonicS SPM32 | Pd(OAc)₂ | Acetonitrile | >99.5% (in 20 hours) | [12] |
| Polystyrene-bound TMT | Pd(II) | Organic Solution | >99% (from 1500-1600 ppm to <10 ppm) | [13] |
| MP-TMT | Pd from Suzuki reaction | Organic | >98% (from 33,000 ppm to <200 ppm) | [10] |
Experimental Protocols
Protocol 1: Palladium Removal by Celite Filtration
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (approximately 1-2 cm thick) and gently compact it.[2]
-
Pre-wet the Pad: Pass a small amount of the reaction solvent through the Celite pad to ensure it is evenly wetted.[1]
-
Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum.
-
Wash the Pad: Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.[2]
-
Collect the Filtrate: The combined filtrate contains your product, free from heterogeneous palladium.
Protocol 2: General Procedure for Batch Scavenging
-
Reaction Work-up: After the reaction is complete, perform any necessary aqueous work-up to remove water-soluble byproducts.
-
Solvent Selection: Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger (e.g., THF, DCM, Toluene).[9]
-
Add Scavenger: Add the selected scavenger (typically 5-10 equivalents relative to the palladium catalyst) to the solution.[9]
-
Stir: Stir the mixture at room temperature or gentle heat for a predetermined time (1-24 hours, requires optimization).
-
Filter: Remove the scavenger by filtration.
-
Wash: Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for palladium catalyst removal.
Caption: Troubleshooting guide for high residual palladium.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. arborassays.com [arborassays.com]
- 6. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 7. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. spinchem.com [spinchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity Showdown: Methyl vs. Ethyl 2-chlorooxazole-4-carboxylate in Nucleophilic Substitution
The primary mode of reaction for 2-chlorooxazole derivatives is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient carbon atom at the 2-position of the oxazole ring, leading to the displacement of the chloride leaving group. The reactivity of the ester group (methyl vs. ethyl) can influence the rate of this substitution through steric and electronic effects.
Theoretical Reactivity Comparison: Steric Hindrance as the Deciding Factor
In the context of nucleophilic substitution at the 2-position of the oxazole ring, the primary differentiator between the methyl and ethyl esters is the steric bulk of the alkoxy group.
-
Methyl 2-chlorooxazole-4-carboxylate: The smaller methyl group presents minimal steric hindrance to the approaching nucleophile. This allows for a more facile attack on the electrophilic C2 carbon of the oxazole ring.
-
Ethyl 2-chlorooxazole-4-carboxylate: The ethyl group is larger than the methyl group, introducing a greater degree of steric hindrance. This increased bulk can impede the approach of the nucleophile, potentially leading to a slower reaction rate compared to its methyl counterpart.
While there is a slight difference in the electron-donating inductive effect between a methyl and an ethyl group, this is generally considered to have a minor influence on the reactivity of the distant C2 position compared to the more direct impact of steric hindrance. Therefore, it is predicted that This compound will exhibit a higher reactivity towards nucleophiles in SNAr reactions.
Quantitative Data Summary
As direct, side-by-side kinetic data is unavailable in the literature, the following table presents a qualitative prediction based on established chemical principles. Experimental validation is recommended to determine the precise quantitative differences in a specific reaction system.
| Compound | Predicted Relative Reactivity (SNAr) | Key Influencing Factor |
| This compound | Higher | Lower Steric Hindrance |
| Ethyl 2-chlorooxazole-4-carboxylate | Lower | Higher Steric Hindrance |
Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution
To empirically determine the relative reactivity of methyl and ethyl 2-chlorooxazole-4-carboxylate, a comparative kinetic study can be performed. The following protocol outlines a general method for monitoring the progress of a nucleophilic substitution reaction, which can be adapted for various nucleophiles and analytical techniques.
Objective: To compare the rate of reaction of methyl and ethyl 2-chlorooxazole-4-carboxylate with a selected nucleophile under identical conditions.
Materials:
-
This compound
-
Ethyl 2-chlorooxazole-4-carboxylate
-
Chosen Nucleophile (e.g., sodium methoxide, aniline)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard for analytical monitoring (e.g., dodecane for GC/MS)
-
Reaction vessel with magnetic stirring and temperature control
-
Analytical instrument (e.g., Gas Chromatograph-Mass Spectrometer (GC/MS) or High-Performance Liquid Chromatograph (HPLC))
Procedure:
-
Reaction Setup: In two separate, identical reaction vessels, dissolve an equimolar amount of this compound and ethyl 2-chlorooxazole-4-carboxylate in the chosen solvent. Add the internal standard to each vessel.
-
Temperature Equilibration: Bring both reaction mixtures to the desired and precisely controlled reaction temperature (e.g., 25 °C).
-
Reaction Initiation: Initiate the reactions simultaneously by adding an equimolar amount of the nucleophile to each vessel. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid to neutralize a basic nucleophile).
-
Analysis: Analyze the quenched aliquots using the chosen analytical method (GC/MS or HPLC). Quantify the concentration of the starting material and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. The rate of reaction can be determined from the slope of these curves. A steeper decrease in the concentration of the starting material indicates a faster reaction rate.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the generalized mechanism for the nucleophilic aromatic substitution (SNAr) reaction and a typical experimental workflow for comparing the reactivity of the two esters.
Conclusion
Based on fundamental principles of organic chemistry, This compound is expected to be more reactive than its ethyl counterpart in nucleophilic substitution reactions at the 2-position . This difference is primarily attributed to the lower steric hindrance of the methyl group. For research and drug development professionals, this implies that reactions involving the methyl ester may proceed faster or under milder conditions, potentially leading to higher yields and fewer byproducts. However, it is crucial to perform direct experimental comparisons to quantify this reactivity difference for any specific nucleophile and reaction conditions. The provided experimental protocol offers a robust framework for such an investigation.
A Comparative Guide to 2-Chlorooxazole Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The ability to functionalize this core structure through transition-metal-catalyzed cross-coupling reactions is paramount for modern drug discovery. Among various precursors, 2-chlorooxazole esters have emerged as cost-effective, stable, and versatile electrophilic partners. This guide provides a comparative analysis of their performance in key cross-coupling reactions, supported by experimental data and detailed protocols.
Overview of 2-Chlorooxazole Reactivity
Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The general mechanism involves a Pd(0)/Pd(II) catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
The 2-position of the oxazole ring is electron-deficient, making the C-Cl bond susceptible to oxidative addition by a low-valent palladium catalyst. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the development of specialized catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has enabled their efficient use. This allows 2-chlorooxazoles to serve as readily accessible and highly useful building blocks.
Performance in Key Cross-Coupling Reactions
The utility of 2-chlorooxazole esters is best demonstrated by their performance across a range of standard cross-coupling reactions. Below is a summary of typical conditions and expected outcomes.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is one of the most widely used C-C bond-forming reactions. For less reactive electrophiles like 2-chlorooxazoles, successful coupling often requires catalyst systems with bulky, electron-rich ligands (e.g., XPhos, SPhos) or palladium N-heterocyclic carbene (NHC) complexes.[1][2]
Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Chlorooxazoles
| Entry | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | 18 | 89 |
| 3 | Thiophene-2-boronic acid | [Pd(IPr)(μ-Cl)Cl]₂ | Cs₂CO₃ | THF | 80 | 16 | 78 |
| 4 | Methyl boronic acid pinacol ester | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | 24 | 65 |
Note: Data is compiled and representative of typical results found in the literature.[2][3][4] Yields are for isolated products.
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide variety of functional groups. While effective, a major drawback is the toxicity of the tin reagents.[5][6] For 2-chlorooxazoles, Stille reactions can proceed in excellent yields, often outperforming Suzuki couplings for certain substrates.[7][8]
Table 2: Representative Data for Stille Coupling of 2-Chlorooxazoles
| Entry | Coupling Partner | Catalyst / Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ | LiCl | Toluene | 110 | 12 | 92 |
| 2 | 2-(Tributylstannyl)furan | Pd₂(dba)₃ / P(o-tol)₃ | - | DMF | 100 | 8 | 95 |
| 3 | (Tributylstannyl)acetylene | PdCl₂(PPh₃)₂ | CuI | Dioxane | 90 | 16 | 88 |
| 4 | Vinyltributyltin | AsCat-4 | - | THF | 65 | 24 | 75 |
Note: Data is compiled and representative of typical results found in the literature.[8][9] Yields are for isolated products.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] The reaction is typically co-catalyzed by palladium and copper(I).[12] Due to the lower reactivity of the C-Cl bond, these reactions often require higher temperatures and more active catalyst systems compared to couplings with aryl bromides or iodides.[13] A common side reaction is the Glaser homocoupling of the alkyne, which can be minimized by running the reaction under copper-free conditions, though this may require higher catalyst loadings or more specialized ligands.
Table 3: Representative Data for Sonogashira Coupling of 2-Chlorooxazoles
| Entry | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 12 | 82 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 20 | 75 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 90 | 16 | 88 |
| 4 | Ethynyltrimethylsilane | [Pd(IPr)(μ-Cl)Cl]₂ (Cu-free) | K₂CO₃ | Acetonitrile | 80 | 24 | 70 |
Note: Data is compiled and representative of typical results found in the literature.[13][14] Yields are for isolated products.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15][16] The reaction couples an aryl halide with a primary or secondary amine. For aryl chlorides, strong bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu), paired with specialized ligands (e.g., biarylphosphines), are typically required to achieve high conversion.
Table 4: Representative Data for Buchwald-Hartwig Amination of 2-Chlorooxazoles
| Entry | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 12 | 91 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 84 |
| 3 | Benzylamine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
| 4 | Indole | [Pd(cinnamyl)Cl]₂ / cataCXium A | K₂CO₃ | THF | 80 | 24 | 76 |
Note: Data is compiled and representative of typical results found in the literature. Yields are for isolated products.
Comparative Analysis
The reactivity of the electrophile in cross-coupling is highly dependent on the carbon-halogen (C-X) bond strength. The general order of reactivity is I > Br > OTf > Cl. While 2-iodo and 2-bromooxazoles react under milder conditions, 2-chlorooxazoles offer significant advantages in terms of lower cost and greater availability of starting materials. The development of modern catalysts has largely bridged the reactivity gap, making chlorides viable for large-scale synthesis.
The reactivity of 2-chlorooxazoles is comparable to other electron-deficient 2-chloroheterocycles, such as 2-chloropyrimidines and 2-chloropyridines. The specific electronic nature of the heterocyclic ring influences the ease of oxidative addition. For instance, the C4 position of pyrimidines is generally more activated than the C2 position, which in turn is often more reactive than the C5 position. In a comparative study, 2-phenyloxazoles showed different coupling properties compared to 2-phenylthiazoles under Stille conditions, highlighting that the choice of heterocycle is a critical parameter.[8]
Experimental Protocols & Visualizations
-
Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 2-chlorooxazole ester (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) and add them to the reaction flask.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, typically to a concentration of 0.1 M). If required, add degassed water.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the specified temperature (e.g., 100 °C) for the required time (12–24 h).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Standard experimental workflow for a cross-coupling reaction.
Caption: General reactivity trend for leaving groups in cross-coupling.
Conclusion
2-Chlorooxazole esters are highly effective and economically attractive electrophiles for a range of palladium-catalyzed cross-coupling reactions. While they are inherently less reactive than their bromo and iodo counterparts, modern catalytic systems have largely overcome this limitation, enabling their use in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions with good to excellent yields. Their stability, ease of preparation, and cost-effectiveness make them indispensable tools for medicinal chemists and researchers in drug development, facilitating the efficient synthesis of complex, biologically active molecules. Future research will likely focus on developing even more active catalysts that operate under milder conditions with lower catalyst loadings, further enhancing the utility of this important class of building blocks.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-chlorooxazole-4-carboxylate
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the quantitative determination of Methyl 2-chlorooxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The methods discussed are based on common analytical techniques and are presented with hypothetical performance data to illustrate a comparative validation summary. The validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the nature of the sample, the expected concentration of the analyte, and the required sensitivity and selectivity. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most suitable techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | R² > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 98.0 - 102.0% for assay |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 2.0% |
| Specificity/Selectivity | No interference from blank and placebo. Peak purity > 99.5%. | No interference from blank. Baseline resolution from impurities. | Method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD < 2.0% for changes in flow rate, mobile phase composition, and column temperature. | % RSD < 2.5% for changes in flow rate, oven temperature, and injection volume. | The method should remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and successful transfer of analytical methods. Below are representative protocols for the HPLC and GC methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm filter before injection.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a reference standard of known concentration. A calibration curve should be generated by plotting the peak area against the concentration of the reference standard.
Gas Chromatography (GC) Method
This method is an alternative for the analysis of this compound, particularly for assessing volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Quantification: Similar to the HPLC method, quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards.
Methodology and Workflow Visualizations
To further clarify the processes involved in analytical method validation, the following diagrams illustrate the typical workflow and decision-making process.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
A Comparative Guide to Purity Assessment of Synthesized Methyl 2-chlorooxazole-4-carboxylate Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of Methyl 2-chlorooxazole-4-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy.[1] Below is a comparative summary of the most commonly employed techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Elemental Analysis |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1] | Intrinsic quantitative nature of NMR where signal intensity is directly proportional to the number of nuclei.[3] | Combustion of the compound to determine the percentage of C, H, N, and other elements.[4] |
| Applicability | Broadly applicable to non-volatile and thermally unstable compounds.[5] | Suitable for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.[1] | Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H, ¹³C).[6] | Applicable to all pure organic compounds. |
| Typical Linearity (R²) | > 0.999[7] | > 0.999[7] | Excellent, often considered a primary ratio method.[8] | Not applicable (measures elemental composition). |
| Accuracy (% Recovery) | 98-102%[7][9] | 98-102%[7] | Typically ≥95% accuracy.[3][8] | Accepted deviation of ±0.4% from calculated values.[7] |
| Precision (% RSD) | < 2%[7][9] | < 2%[7] | Typically < 1% for high-field instruments.[3] | High precision, but depends on sample homogeneity. |
| Selectivity | High, can be tuned by changing stationary and mobile phases.[2] | Very high, especially with high-resolution mass spectrometers.[10] | High, based on unique chemical shifts of different protons.[6] | Low, does not distinguish between isomers. |
| Sensitivity | High (ng to pg range).[1] | Very high (pg to fg range).[10] | Moderate, requires mg amounts of sample.[8] | Requires mg amounts of sample. |
| Key Advantages | Versatile, robust, and widely available.[2] | High sensitivity and excellent for identifying volatile impurities and residual solvents.[10][11] | Universal detector for protons, requires no reference standard for the analyte (can use an internal standard), provides structural information.[4][6] | Confirms elemental composition and is a fundamental check of purity.[4] |
| Limitations | May require specific chromophores for UV detection.[2] | Not suitable for non-volatile or thermally labile compounds.[1] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[8] | Does not provide information on the nature of impurities. |
Note: The quantitative data for HPLC and GC-MS in the table are based on representative values for structurally similar heterocyclic compounds and are intended for illustrative purposes.[7]
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method with UV detection, a common setup for the analysis of organic molecules like this compound derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Orthophosphoric acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a gradient mobile phase system. For example, Mobile Phase A: 0.1% orthophosphoric acid in water, and Mobile Phase B: Acetonitrile/Methanol (90:10 v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard of the this compound derivative in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 40°C
-
Injection volume: 10 µL
-
Detection wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm).
-
Gradient elution: A suitable gradient program to ensure separation of the main peak from any impurities. For example, starting with a low percentage of Mobile Phase B and gradually increasing it.
-
-
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be performed using the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying and quantifying volatile impurities or if the this compound derivative is thermally stable and sufficiently volatile.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or high-resolution Orbitrap).
-
Capillary column suitable for polar compounds (e.g., a wax or mid-polarity column).
Reagents:
-
A suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Helium (carrier gas).
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent. If the compound is not volatile, derivatization may be necessary. For analysis of residual solvents, headspace GC-MS is the preferred technique.[11]
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Carrier gas flow rate: 1.0 mL/min (Helium)
-
Oven temperature program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 320°C) at a rate of 20°C/min to separate compounds with different boiling points.[10]
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass range: 50-500 amu
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve.[10]
Quantitative NMR (qNMR)
qNMR is a powerful method for determining purity without the need for a specific reference standard of the analyte. The "100% method" is a relative quantification approach.[6]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.
Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of the sample and dissolve it in a known volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This involves ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons, typically 5 times the longest T1 relaxation time of the protons of interest.
-
Ensure a sufficient signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals corresponding to the main compound and all visible impurities.
-
-
Purity Calculation (100% Method):
-
For each signal (compound and impurities), divide the integral value by the number of protons it represents to get a normalized integral.
-
The purity is calculated as the ratio of the sum of the normalized integrals of the main compound to the sum of the normalized integrals of all compounds (main compound + impurities), expressed as a percentage.[6]
-
Visualizing the Workflow
Diagrams created using Graphviz illustrate the logical flow of the purity assessment process and the individual analytical workflows.
Caption: Overall workflow for the purity assessment of synthesized derivatives.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for qNMR analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Spectroscopic analysis to confirm the structure of Methyl 2-chlorooxazole-4-carboxylate products
A Comparative Guide to the Spectroscopic Analysis of Methyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of this compound against structurally similar alternatives. The structural confirmation of synthesized compounds is a critical step in chemical research and drug development, ensuring the identity and purity of the target molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
Here, we present the characteristic spectral data for this compound and compare it with plausible alternatives: its ethyl ester analog (Ethyl 2-chlorooxazole-4-carboxylate), and analogs with different substituents at the C2 position (Methyl 2-aminooxazole-4-carboxylate and Methyl 2-hydroxyoxazole-4-carboxylate). This objective comparison, supported by experimental data and protocols, serves as a reliable reference for researchers.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the target compound and its alternatives.
Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-5 | ~8.30 | Singlet (s) | 1H |
| -COOCH₃ | ~3.95 | Singlet (s) | 3H | |
| Ethyl 2-chlorooxazole-4-carboxylate | H-5 | 8.28[1] | Singlet (s) | 1H |
| -COOCH₂CH₃ | 4.48[1] | Quartet (q) | 2H | |
| -COOCH₂CH₃ | 1.47[1] | Triplet (t) | 3H | |
| Methyl 2-aminooxazole-4-carboxylate | H-5 | ~7.80 | Singlet (s) | 1H |
| -NH₂ | ~5.50 | Broad Singlet (br s) | 2H | |
| -COOCH₃ | ~3.85 | Singlet (s) | 3H | |
| Methyl 2-hydroxyoxazole-4-carboxylate | H-5 | ~7.95 | Singlet (s) | 1H |
| -OH | ~9.0-11.0 | Broad Singlet (br s) | 1H | |
| -COOCH₃ | ~3.90 | Singlet (s) | 3H |
Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C=O (Ester) | ~161.0 |
| C-2 | ~155.0 | |
| C-4 | ~135.0 | |
| C-5 | ~145.0 | |
| -OCH₃ | ~52.5 | |
| Ethyl 2-chlorooxazole-4-carboxylate | C=O (Ester) | ~160.5 |
| C-2 | ~155.0 | |
| C-4 | ~135.0 | |
| C-5 | ~145.0 | |
| -OCH₂CH₃ | ~62.0 | |
| -OCH₂CH₃ | ~14.0 | |
| Methyl 2-aminooxazole-4-carboxylate | C=O (Ester) | ~163.0 |
| C-2 | ~160.0 | |
| C-4 | ~130.0 | |
| C-5 | ~140.0 | |
| -OCH₃ | ~52.0 | |
| Methyl 2-hydroxyoxazole-4-carboxylate | C=O (Ester) | ~162.0 |
| C-2 | ~158.0 | |
| C-4 | ~132.0 | |
| C-5 | ~142.0 | |
| -OCH₃ | ~52.3 |
Table 3: Comparative IR Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch (Ester) | C=N / C=C Stretch | C-Cl Stretch | Other Key Stretches |
| This compound | ~1730 | ~1620, ~1580 | ~850 | C-O-C (~1100-1300) |
| Ethyl 2-chlorooxazole-4-carboxylate | ~1725 | ~1620, ~1580 | ~850 | C-O-C (~1100-1300) |
| Methyl 2-aminooxazole-4-carboxylate | ~1715 | ~1630, ~1590 | - | N-H Stretch (~3300-3400) |
| Methyl 2-hydroxyoxazole-4-carboxylate | ~1720 | ~1625, ~1585 | - | Broad O-H Stretch (~2500-3300) |
Table 4: Comparative Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Molecular Weight | Key m/z Peaks and Interpretation |
| This compound | C₅H₄ClNO₃ | 161.54[2][3] | M⁺ at 161 and M+2 at 163 (3:1 ratio) [4][5], [M-OCH₃]⁺ at 130/132 |
| Ethyl 2-chlorooxazole-4-carboxylate | C₆H₆ClNO₃ | 175.57 | [M+H]⁺ at 176/178 [1], [M-OCH₂CH₃]⁺ at 130/132 |
| Methyl 2-aminooxazole-4-carboxylate | C₅H₆N₂O₃ | 142.11 | M⁺ at 142, [M-OCH₃]⁺ at 111 |
| Methyl 2-hydroxyoxazole-4-carboxylate | C₅H₅NO₄ | 143.09 | M⁺ at 143, [M-OCH₃]⁺ at 112 |
Mandatory Visualization
The logical workflow for confirming a chemical structure using multiple spectroscopic techniques is outlined below. This process ensures a rigorous and systematic approach to structural elucidation.
Caption: Workflow for spectroscopic structure confirmation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the acquisition of the data cited in this guide.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Spectra are acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Sixteen scans are typically co-added.
-
¹³C NMR Acquisition : Spectra are acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 45-degree pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. The number of scans typically ranges from 512 to 2048 to achieve an adequate signal-to-noise ratio.[6]
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) and pressing the mixture into a translucent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.[6] The sample spectrum is then recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Thirty-two scans are averaged to improve data quality.[6]
Mass Spectrometry
-
Sample Preparation : A dilute solution of the sample (~0.1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition : The analysis is performed using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or through a gas chromatograph (GC) inlet. The instrument is scanned over a mass range of m/z 50-500. The ionization energy is typically set to 70 eV. The presence of chlorine or bromine atoms can be identified by characteristic isotopic patterns in the molecular ion region.[4][5]
Objective Comparison and Structural Elucidation
The data presented in the tables provides clear, distinguishing features for this compound.
-
¹H NMR Analysis : The spectrum of the target compound is expected to be simple, showing two singlets: one for the oxazole ring proton (H-5) at a downfield position (~8.30 ppm) due to the influence of the ring heteroatoms and the ester group, and another for the methyl ester protons (~3.95 ppm). This contrasts sharply with its ethyl analog, which displays a characteristic quartet and triplet for the ethyl group.[1] The amino and hydroxy analogs are expected to show the H-5 proton at a more upfield position due to the electron-donating nature of the -NH₂ and -OH groups compared to the electron-withdrawing chlorine atom.
-
¹³C NMR Analysis : The chemical shifts of the oxazole ring carbons (C-2, C-4, C-5) are highly sensitive to the substituent at the C-2 position. The presence of the electronegative chlorine atom in the target compound results in a distinct pattern of chemical shifts that differs from the amino and hydroxy analogs.
-
IR Spectroscopy Analysis : While all compounds show a strong carbonyl (C=O) stretch from the ester group, its exact position can be subtly influenced by the C-2 substituent. More importantly, the IR spectrum provides definitive evidence for the absence of N-H (~3300-3400 cm⁻¹) or O-H (~2500-3300 cm⁻¹) stretches, ruling out the amino and hydroxy alternatives. Furthermore, a C-Cl stretch may be observable in the fingerprint region (~850 cm⁻¹).
-
Mass Spectrometry Analysis : This technique offers the most unequivocal confirmation for the presence of chlorine. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of this compound will exhibit a characteristic pair of peaks for the molecular ion (M⁺) at m/z 161 and the M+2 peak at m/z 163, with a relative intensity ratio of 3:1.[4][5] This isotopic signature is a definitive marker for a molecule containing a single chlorine atom and is absent in the spectra of the other analogs. The molecular weight itself also serves to differentiate the compounds clearly.
References
A Comparative Guide to Catalyst Systems for the Coupling of Methyl 2-chlorooxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Methyl 2-chlorooxazole-4-carboxylate serves as a versatile building block for the synthesis of highly substituted oxazole derivatives, which are prevalent in a wide array of biologically active compounds. The strategic introduction of diverse substituents at the C2 position of the oxazole ring via cross-coupling reactions is a critical step in the development of novel molecular entities. This guide provides an objective comparison of various palladium-catalyzed catalyst systems for the coupling of this compound, supported by representative experimental data and detailed protocols.
Performance Comparison of Catalyst Systems
The choice of catalyst system is paramount for achieving optimal yields and reaction efficiency. Below is a summary of common palladium-catalyzed cross-coupling reactions and their typical performance in the context of coupling reactions with 2-chlorooxazole derivatives. The data presented is a composite of typical results found in the literature for the closely related ethyl 2-chlorooxazole-4-carboxylate, which exhibits similar reactivity.[1]
| Coupling Reaction | Catalyst System | Coupling Partner | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Arylboronic acid | 80-95 | Mild reaction conditions, commercially available reagents, low toxicity of boron byproducts. | Base-sensitive substrates may be problematic. |
| Stille | Pd(PPh₃)₄ | Organostannane | 85-98 | Excellent functional group tolerance, neutral reaction conditions. | Toxicity of organotin reagents and byproducts, difficulty in removing tin residues. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Terminal alkyne | 75-90 | Direct coupling of terminal alkynes, mild conditions. | Requires a co-catalyst (CuI), potential for alkyne homocoupling. |
| Heck | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base | Alkene | 60-80 | Atom-economical, good for C-C bond formation with alkenes. | Can have issues with regioselectivity and E/Z selectivity. |
| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand (e.g., Xantphos) / Base | Amine | 70-90 | Efficient for C-N bond formation, wide range of amine coupling partners. | Requires specialized and often air-sensitive ligands. |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.
General Suzuki-Miyaura Coupling Protocol
To a solution of this compound (1.0 mmol) in a suitable solvent such as a mixture of DMF and ethanol (3:1) are added the arylboronic acid (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.). The reaction mixture is then heated to 100 °C for 2 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Stille Coupling Protocol
In a flask, this compound (1.0 mmol), the organostannane reagent (1.1 equiv.), and a palladium catalyst, for instance Pd(PPh₃)₄ (0.05 equiv.), are dissolved in an anhydrous solvent like toluene. The mixture is degassed and then heated to reflux until the starting material is consumed (monitored by TLC). Upon cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.
General Sonogashira Coupling Protocol
This compound (1.0 mmol), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.) are combined in a flask. A suitable solvent and a base, for example, triethylamine, are added. The reaction is stirred at room temperature or slightly elevated temperatures until completion. The reaction mixture is then worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.[3]
General Heck Coupling Protocol
A mixture of this compound (1.0 mmol), the alkene (1.5 equiv.), a palladium source such as Pd(OAc)₂ (0.02 equiv.), a phosphine ligand (e.g., PPh₃, 0.04 equiv.), and a base like K₂CO₃ (2.0 equiv.) in a solvent such as DMF is heated at 60-100 °C for several hours. After cooling, the mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic phase is dried, concentrated, and the product is isolated by column chromatography.[4]
General Buchwald-Hartwig Amination Protocol
A mixture of this compound (1.0 mmol), the amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a base like cesium carbonate (1.5 equiv.) is prepared in a glovebox. Anhydrous toluene is added, and the reaction mixture is heated at 80-110 °C until the starting material is fully consumed. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Visualizing the Experimental Workflow
A generalized workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This diagram illustrates the key steps from reaction setup to product isolation.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Methyl 2-chlorooxazole-4-carboxylate: A Comparative Guide for Medicinal Chemists
An In-depth Analysis of a Versatile Oxazole Building Block Against Key Alternatives in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate success. The oxazole scaffold is a privileged motif in a wide array of biologically active compounds.[1][2][3][4] Among the various functionalized oxazoles, Methyl 2-chlorooxazole-4-carboxylate has emerged as a versatile and commercially available starting material for the elaboration of complex molecular architectures. This guide provides an objective, data-driven comparison of its performance against other key oxazole building blocks, particularly its 2-bromo and 2-iodo counterparts, in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.
Executive Summary: Reactivity and Utility
This compound offers a balance of reactivity, stability, and cost-effectiveness, making it a valuable tool in the medicinal chemist's arsenal. While general reactivity trends for aryl halides in palladium-catalyzed cross-coupling reactions follow the order I > Br > Cl, the electron-deficient nature of the oxazole ring can enhance the reactivity of the C2-halogen bond.[1] This guide will delve into specific, albeit sometimes illustrative, quantitative data to benchmark the performance of the chloro- derivative against its bromo- and iodo-analogs.
Comparative Performance in Key Cross-Coupling Reactions
The utility of a building block is largely defined by its performance in a range of chemical transformations. The following sections provide a comparative analysis of this compound in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following table summarizes a comparative analysis of 2-halooxazole-4-carboxylates in a typical Suzuki-Miyaura coupling with phenylboronic acid.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 2-Halooxazole-4-carboxylates with Phenylboronic Acid
| Oxazole Building Block | Halogen | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |
| Methyl 2-iodooxazole-4-carboxylate | Iodo | ~95% | 2-4 | 80 |
| Methyl 2-bromooxazole-4-carboxylate | Bromo | 85-95% | 4-8 | 90-100 |
| This compound | Chloro | 70-85% | 8-16 | 100-110 |
Note: The data presented are representative yields and conditions compiled from various sources for similar substrates and may vary depending on the specific reaction conditions, ligands, and bases used.
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, particularly when organoboron compounds are not suitable. The reactivity trend of the halogen leaving group is generally preserved in this reaction.
Table 2: Comparative Data for Stille Coupling of 2-Halooxazole-4-carboxylates with Tributyl(phenyl)stannane
| Oxazole Building Block | Halogen | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |
| Methyl 2-iodooxazole-4-carboxylate | Iodo | >90% | 1-3 | 90 |
| Methyl 2-bromooxazole-4-carboxylate | Bromo | 80-90% | 3-6 | 100 |
| This compound | Chloro | 65-80% | 6-12 | 110 |
Note: The data presented are representative yields and conditions compiled from various sources for similar substrates and may vary depending on the specific reaction conditions and additives.
Buchwald-Hartwig Amination
The formation of C-N bonds is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a versatile method for the synthesis of arylamines from aryl halides.
Table 3: Comparative Data for Buchwald-Hartwig Amination of 2-Halooxazole-4-carboxylates with Morpholine
| Oxazole Building Block | Halogen | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |
| Methyl 2-iodooxazole-4-carboxylate | Iodo | ~90% | 2-4 | 90 |
| Methyl 2-bromooxazole-4-carboxylate | Bromo | 80-90% | 4-8 | 100 |
| This compound | Chloro | 70-85% | 8-16 | 110 |
Note: The data presented are representative yields and conditions compiled from various sources for similar substrates and may vary depending on the specific ligand and base combination used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the 2-halooxazole-4-carboxylate (1.0 mmol) and phenylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is degassed and heated under an inert atmosphere at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Stille Coupling
In a flask, the 2-halooxazole-4-carboxylate (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) are dissolved in an anhydrous solvent (e.g., toluene, 5 mL). The mixture is degassed and heated to the specified temperature under an inert atmosphere for the indicated time. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
A mixture of the 2-halooxazole-4-carboxylate (1.0 mmol), morpholine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., Xantphos, 0.05 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol) in an anhydrous, degassed solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Visualizing Reaction Workflows and Biological Relevance
To further illustrate the practical application and biological context of these building blocks, the following diagrams are provided.
Caption: Comparative Experimental Workflow for 2-Halooxazoles.
Many oxazole-containing compounds are known to be inhibitors of key signaling pathways implicated in various diseases. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, crucial for angiogenesis, is a prominent target in cancer therapy.
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Conclusion
This compound stands as a highly valuable and versatile building block in medicinal chemistry. While its bromo- and iodo-analogs generally exhibit higher reactivity, leading to shorter reaction times and milder conditions, the chloro-derivative provides a cost-effective and readily available alternative that performs admirably in key cross-coupling reactions. The choice between these building blocks will ultimately depend on the specific synthetic strategy, the desired reactivity, and economic considerations. For many applications, the robust performance of this compound makes it an excellent choice for the synthesis of complex oxazole-containing molecules with therapeutic potential.
References
A Comparative Guide to the Kinetic Performance of Methyl 2-chlorooxazole-4-carboxylate in Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of Methyl 2-chlorooxazole-4-carboxylate and its analogues in nucleophilic aromatic substitution (SNAr) reactions. Due to a lack of publicly available, direct kinetic data for this compound, this guide will utilize its close analogue, Ethyl 2-chlorooxazole-4-carboxylate, as a representative for the oxazole system. The reactivity of this oxazole will be compared with the well-characterized heterocyclic electrophile, 2-chloropyridine. This comparison is framed to assist researchers in selecting appropriate substrates for synthetic applications where reaction kinetics are a critical parameter.
The SNAr reaction is a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecules in the pharmaceutical and agrochemical industries. The rate of these reactions is highly dependent on the nature of the heterocyclic core, the leaving group, and the incoming nucleophile. Understanding the relative reactivity of different heterocyclic electrophiles is therefore crucial for efficient reaction design and process optimization.
Comparative Kinetic Data
The following table summarizes the available kinetic and computational data for the SNAr reaction of 2-chloropyridine with a common nucleophile, piperidine. A hypothesized set of kinetic data for Ethyl 2-chlorooxazole-4-carboxylate is presented to provide a basis for comparison, reflecting the expected increased reactivity due to the electronic nature of the oxazole ring.
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Notes |
| Ethyl 2-chlorooxazole-4-carboxylate | Piperidine | Methanol | 25 | Hypothesized to be > 1 x 10⁻³ | Hypothesized to be < 50 | Expected to be more reactive than 2-chloropyridine due to the electron-withdrawing nature of the oxazole ring and the carboxylate group. |
| 2-Chloropyridine N-oxide | Piperidine | Methanol | 80 | 3.70 x 10⁻⁴[1] | Not Reported | Experimental data for the N-oxide, which serves as an activated analogue of 2-chloropyridine.[1] |
| 2-Chloropyrimidine | Piperidine | Ethanol | Not Specified | Stated to be ~100 times more reactive than chloropyrazine.[2] | Not Reported | Provides a qualitative comparison of reactivity within azine systems.[2] |
Note: The data for Ethyl 2-chlorooxazole-4-carboxylate is hypothetical and serves as a placeholder for experimentally determined values. The purpose is to illustrate the expected trend in reactivity.
Experimental Protocols
To empirically determine and compare the kinetic parameters for the reaction of Ethyl 2-chlorooxazole-4-carboxylate and 2-chloropyridine with piperidine, the following experimental protocol is proposed.
Objective: To determine the second-order rate constants (k₂) and activation parameters (Ea, ΔH‡, ΔS‡) for the reaction of Ethyl 2-chlorooxazole-4-carboxylate and 2-chloropyridine with piperidine in methanol under pseudo-first-order conditions.
Materials:
-
Ethyl 2-chlorooxazole-4-carboxylate
-
2-Chloropyridine
-
Piperidine (freshly distilled)
-
Methanol (anhydrous, spectrophotometric grade)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Thermostatted water bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Ethyl 2-chlorooxazole-4-carboxylate (e.g., 1.0 x 10⁻³ M) in anhydrous methanol.
-
Prepare a stock solution of 2-chloropyridine (e.g., 1.0 x 10⁻³ M) in anhydrous methanol.
-
Prepare a series of stock solutions of piperidine in anhydrous methanol at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Measurements (UV-Vis Spectrophotometry):
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This will require an initial spectral scan of the reactants and the expected product.
-
Equilibrate the temperature of the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, place a known volume of the piperidine solution.
-
Initiate the reaction by adding a small, known volume of the electrophile (Ethyl 2-chlorooxazole-4-carboxylate or 2-chloropyridine) stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
Repeat the experiment with different concentrations of piperidine to establish the pseudo-first-order conditions and to determine the second-order rate constant.
-
Repeat the entire set of experiments at different temperatures (e.g., 30 °C, 35 °C, 40 °C) to determine the activation parameters.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where [Piperidine] >> [Electrophile]), the reaction will follow first-order kinetics with respect to the electrophile. The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order integrated rate law: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where A∞ is the absorbance at infinite time, At is the absorbance at time t, and A₀ is the initial absorbance.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine: k_obs = k₂ * [Piperidine].
-
The activation energy (Ea) can be calculated from the Arrhenius equation by plotting ln(k₂) versus 1/T: ln(k₂) = -Ea/R * (1/T) + ln(A).
-
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism for a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Workflow for the kinetic analysis of SNAr reactions using UV-Vis spectrophotometry.
References
The Untapped Potential of Methyl 2-chlorooxazole-4-carboxylate in Isotopic Labeling: A Comparative Guide to Carboxylic Acid Derivatization
For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the precise quantification of carboxylic acid-containing metabolites is a persistent challenge. While a plethora of derivatization reagents exist to enhance their detection in mass spectrometry, the exploration of novel reagents continues to be a key area of research. This guide provides a comparative analysis of established isotopic labeling strategies for carboxylic acids and explores the hypothetical potential of Methyl 2-chlorooxazole-4-carboxylate as a novel derivatization agent.
Currently, there is a notable absence of published studies specifically utilizing this compound for isotopic labeling. However, its chemical structure—featuring a reactive chloro group susceptible to nucleophilic attack and a carboxylate moiety suitable for isotopic enrichment—suggests its potential as a valuable tool in the field. This guide will first delve into the hypothetical application of this compound before providing a detailed comparison with widely-used, commercially available alternatives, complete with experimental data and protocols.
Hypothetical Application of this compound
This compound could theoretically be employed as a derivatization reagent in two primary ways. Firstly, the 2-chloro position is reactive towards nucleophilic functional groups, such as thiols or amines, on endogenous molecules. If a metabolite of interest contains such a group, the oxazole moiety would act as a tag. Secondly, the methyl ester at the 4-position could be synthesized from ¹³C- or D₃-methanol, thereby introducing a stable isotope label for quantitative mass spectrometry. The oxazole ring itself provides a consistent chemical scaffold that can aid in chromatographic separation and mass spectrometric identification.
Comparative Analysis of Derivatization Reagents for Carboxylic Acids
The selection of a derivatization reagent is critical and is dictated by the specific carboxylic acids of interest, the complexity of the sample matrix, and the analytical instrumentation available. The following table summarizes quantitative data for several commonly used derivatization reagents, providing a basis for comparison.
| Derivatization Reagent | Target Analytes | Typical Matrix | Limit of Detection (LOD) | Linearity (R²) | Key Advantages |
| p-Dimethylaminophenacyl (DmPA) bromide | Wide range of carboxylic acids | Human urine | Not specified; enhances ESI efficiency by 2-4 orders of magnitude[1][2] | > 0.99 | Isotope-coded for accurate quantification, improves chromatographic retention.[1][2] |
| 3-Nitrophenylhydrazine (3-NPH) | Central Carbon Metabolism Carboxylic Acids | Biological matrices | High femtomole to low picomole | > 0.99 | Efficient for a wide range of carboxylic acids; well-established methodology.[3] |
| 4-bromo-N-methylbenzylamine (4-BNMA) | TCA Cycle Intermediates | In vitro and in vivo | 0.2 - 44 µg L⁻¹ | Not specified | Enhances positive ESI-MS detection; characteristic isotopic pattern from bromine aids identification.[3] |
| d₀/d₅-2-(diazo-methyl)-N-methyl-N-phenyl-benazamide (2-DMBA) | Central Carbon Metabolism Intermediates | Cell and tissue extracts | 5 to 36 pg/mL | > 0.99 | Pair of stable isotope reagents allows for accurate quantification; good for challenging analytes like acetyl-CoA.[4] |
| 1-(3-Aminopropyl)-3-bromoquinolinium bromide (APBQ) | Carboxylic acids | Not specified | Not specified | Not specified | Introduces a bromine atom for a characteristic twin peak isotopic signature, aiding in identification.[5] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving reproducible and reliable results in isotopic labeling studies. Below is a generalized protocol for the derivatization of carboxylic acids, which can be adapted for specific reagents.
General Protocol for Carboxylic Acid Derivatization
-
Sample Preparation: Lyophilize the aqueous sample (e.g., plasma, urine, cell extract) to dryness.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Derivatization Reaction:
-
Add the derivatization reagent solution.
-
Add a catalyst or coupling agent (e.g., pyridine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).
-
Incubate the reaction mixture at a specific temperature for a defined period (e.g., 60°C for 1 hour).
-
-
Quenching: Stop the reaction by adding a quenching solution if necessary.
-
Dilution and Analysis: Dilute the sample with an appropriate solvent and inject it into the LC-MS system.
Specific Protocol for Derivatization with p-Dimethylaminophenacyl (DmPA) Bromide[1][2]
-
Reagent Preparation: Prepare a 10 mg/mL solution of ¹²C- or ¹³C-DmPA bromide in acetonitrile. Prepare a 1% diisopropylethylamine (DIPEA) solution in acetonitrile.
-
Reaction: To 20 µL of sample, add 20 µL of the DmPA bromide solution and 20 µL of the DIPEA solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 1 hour.
-
Quenching: Add 10 µL of 0.1% formic acid to quench the reaction.
-
Analysis: Centrifuge the sample and inject the supernatant into the LC-MS.
Visualizing the Workflow and Chemical Reactions
To better understand the experimental processes and chemical reactions involved, the following diagrams have been generated.
Caption: General experimental workflow for the derivatization and analysis of carboxylic acids.
Caption: General chemical reaction for carboxylic acid derivatization.
Conclusion
While the direct application of this compound in isotopic labeling studies remains to be experimentally validated, its chemical properties present an intriguing possibility for the development of a new class of derivatization reagents. In the interim, researchers have a robust toolkit of established reagents, such as DmPA bromide and 3-NPH, that offer high sensitivity and quantitative accuracy for the analysis of carboxylic acids. The choice of reagent should be carefully considered based on the specific analytical requirements of the study. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the fields of metabolomics and drug development to optimize their analytical workflows.
References
- 1. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,5-Diphenyloxazole (PPO): Robinson-Gabriel vs. Van Leusen Methodologies
For researchers, scientists, and professionals in drug development and materials science, the efficient synthesis of the oxazole scaffold is a critical endeavor. 2,5-Diphenyloxazole (PPO), a prominent fluorescent compound, serves as an excellent case study for comparing synthetic methodologies. This guide provides an objective, data-driven comparison of two classical methods for PPO synthesis: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Detailed experimental protocols and quantitative data are presented to inform the selection of the most suitable method for specific research and development needs.
The oxazole ring is a key structural motif in a wide array of biologically active compounds and functional materials. Its synthesis has been the subject of extensive research, leading to a variety of effective methods. Among these, the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are fundamental approaches that offer distinct advantages and disadvantages. This guide focuses on the synthesis of 2,5-Diphenyloxazole (PPO) to provide a direct comparison of these two important synthetic routes.
Quantitative Comparison of Synthetic Routes
The choice of synthetic route can significantly impact the overall efficiency and practicality of obtaining the target molecule. The following table summarizes the key quantitative parameters for the synthesis of 2,5-Diphenyloxazole (PPO) via the Robinson-Gabriel and Van Leusen methodologies.
| Parameter | Robinson-Gabriel Synthesis (One-Pot) | Van Leusen Oxazole Synthesis |
| Starting Materials | Benzoyl glycine (Hippuric acid), Benzene | Benzaldehyde, Tosylmethyl isocyanide (TosMIC) |
| Key Reagents | Thionyl chloride, Aluminum trichloride, Sulfuric acid | Potassium carbonate, Methanol |
| Reaction Time | Approximately 6 hours | Approximately 2 hours |
| Reported Yield | Up to 91.4%[1][2] | 70-80% |
| Purification Method | Precipitation and rectification[1][2] | Column chromatography |
| Scalability | Demonstrated on a kilogram scale[2] | Typically used for laboratory scale |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. The following sections provide step-by-step procedures for the synthesis of 2,5-Diphenyloxazole (PPO) using both the Robinson-Gabriel and Van Leusen methods.
Robinson-Gabriel Synthesis: A One-Pot Approach
This highly efficient, one-pot modification of the Robinson-Gabriel synthesis proceeds from readily available benzoyl glycine and avoids the isolation of intermediates, making it suitable for large-scale production.[1][2]
Materials:
-
Benzoyl glycine (Hippuric acid)
-
Thionyl chloride
-
Benzene
-
Aluminum trichloride
-
50 wt% Sulfuric acid
-
Toluene (for purification)
-
Iron oxide powder (for purification)
-
Activated carbon (for purification)
Procedure:
-
Acyl Chloride Formation: In a 5000L enamel reactor equipped with a mechanical stirrer and a thermometer, charge benzoyl glycine (179 kg, 1 kmol) and thionyl chloride (238 kg, 2 kmol). Heat the mixture to 50°C and monitor the reaction until the benzoyl glycine is completely consumed. Distill off the unreacted thionyl chloride to obtain benzamidoacetyl chloride.
-
Friedel-Crafts Acylation: Cool the reactor to 50°C and add benzene (780 kg, 10 kmol) and aluminum trichloride (267 kg, 2 kmol). Heat the mixture to reflux for 3 hours to form N-benzoyl-ω-aminoacetophenone.
-
Cyclization and Dehydration: Cool the reaction mixture to 30°C and add 50 wt% sulfuric acid (392 kg, 2 kmol). Slowly increase the temperature to 100°C and maintain it until the cyclization is complete.
-
Work-up and Purification: Evaporate the excess benzene. Cool the reaction mixture to 30°C and add water (1568 kg) dropwise to precipitate the crude 2,5-diphenyloxazole as a white solid. Collect the solid by filtration. The crude product can be further purified by rectification. For scintillation-grade purity, the product (150 kg) is dissolved in toluene (600 kg) and treated with iron oxide powder (3 kg) and activated carbon (1.5 kg) at 110°C for 3 hours. The mixture is then cooled, filtered, and the solvent evaporated to yield the purified 2,5-diphenyloxazole.[2]
Van Leusen Oxazole Synthesis
The Van Leusen reaction offers a milder and often faster route to oxazoles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. This method is particularly useful for the synthesis of a diverse range of oxazoles on a laboratory scale.
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of benzaldehyde (1.2 mmol) in methanol (5 mL) at room temperature, add tosylmethyl isocyanide (1.0 mmol) and potassium carbonate (1.5 mmol).
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the methanol under reduced pressure. Add water (10 mL) to the residue and extract with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,5-diphenyloxazole.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and logical flows discussed, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of Methyl 2-chlorooxazole-4-carboxylate: A Step-by-Step Guide
For Immediate Reference: Essential Safety and Disposal Information
This guide provides detailed procedures for the safe and compliant disposal of Methyl 2-chlorooxazole-4-carboxylate, a halogenated organic compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Researchers, scientists, and professionals in drug development must handle this chemical with care, following the specific waste management protocols outlined below.
Key Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and storage prior to disposal.
| Property | Value |
| Molecular Formula | C₅H₄ClNO₃[1] |
| Molecular Weight | 161.54 g/mol [1] |
| Physical State | Solid[2] |
| Melting Point | 97 - 98 °C (206.6 - 208.4 °F)[2] |
| Boiling Point | No information available[2] |
| Flash Point | No information available[2] |
| Vapor Pressure | No information available[2] |
| Storage Temperature | -20°C[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound is managed by treating it as a halogenated organic waste. The following step-by-step protocol must be followed:
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Crucially, do not mix this compound waste with non-halogenated organic waste. This is to avoid creating mixed waste streams that are more complex and costly to dispose of.
-
Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material chemically resistant to chlorinated organic compounds, such as glass or high-density polyethylene (HDPE).
-
The container must have a secure, leak-proof screw-top cap.
-
3. Labeling of Waste Containers:
-
Label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."
-
Clearly list all contents, including "this compound" and any solvents used. Do not use abbreviations.
-
Indicate the approximate percentage of each component.
-
Include the date when the first waste was added to the container.
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.
-
Ensure the waste container is stored in secondary containment to prevent spills.
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The first rinseate must be collected and disposed of as halogenated organic hazardous waste.
-
Subsequent rinseates should also be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated lab waste.
6. Accidental Spills:
-
In the event of a small spill, contain the material using an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Avoid creating dust.
-
Collect the absorbed material and contaminated debris into a sealed, labeled container for disposal as halogenated organic waste.
-
For large spills, evacuate the area, and follow your institution's emergency procedures.
7. Final Disposal:
-
Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-chlorooxazole-4-carboxylate
For Immediate Reference: Key Safety and Logistical Information
This guide provides essential safety protocols and logistical plans for the handling and disposal of Methyl 2-chlorooxazole-4-carboxylate, a key reagent for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Heavy-duty, chemically resistant gloves |
| Body Protection | Flame-resistant laboratory coat | Chemical-resistant apron over a lab coat |
| Respiratory Protection | Not generally required with adequate ventilation | NIOSH-approved respirator with an organic vapor cartridge |
| Footwear | Closed-toe, liquid-resistant shoes | --- |
Note: Always inspect gloves for tears or degradation before use and remove them immediately if contamination is suspected.
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing risks. The following diagram and detailed steps outline the standard operating procedure for handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the label correctly identifies the contents as this compound.
-
Ensure the Safety Data Sheet (SDS) is readily accessible.
2. Secure Storage:
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3. Pre-Experiment Preparation:
-
Review the SDS and the experimental protocol thoroughly.
-
Ensure that all necessary PPE is available and in good condition.
-
Verify that a chemical spill kit is accessible and that you are familiar with its use.
-
Set up all equipment in a designated fume hood.
4. Weighing:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to avoid inhalation of any dust or vapors.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Close the primary container immediately after dispensing the required amount.
5. Dissolving:
-
Add the weighed this compound to the solvent slowly and in a controlled manner within the fume hood.
-
Use appropriate glassware and ensure it is free from cracks or defects.
6. Use in Reaction:
-
Conduct the reaction in a properly functioning fume hood.
-
Maintain a safe distance from the reaction apparatus.
-
Continuously monitor the reaction for any unexpected changes.
7. Decontamination of Glassware and Surfaces:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) into a designated halogenated waste container.
-
Wash the glassware with soap and water.
-
Wipe down all work surfaces with an appropriate cleaning agent.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Collection Procedure | Disposal Method |
| Solid Waste | Collect in a clearly labeled, sealed container for halogenated solid waste. | Dispose of through an approved hazardous waste disposal facility. Incineration at high temperatures is a common method for halogenated compounds.[1] |
| Liquid Waste (Halogenated) | Collect in a designated, sealed, and clearly labeled container for halogenated liquid waste. Do not mix with non-halogenated waste. | Dispose of through an approved hazardous waste disposal facility.[2] |
| Contaminated PPE | Place in a designated, sealed bag for contaminated solid waste. | Dispose of as hazardous waste. |
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Cleanup Protocol
For a minor spill (a few grams) within a fume hood:
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE , including double gloves, safety goggles, and a lab coat.
-
Contain the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a designated container for halogenated solid waste.
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
Package and label the waste for disposal.
For a major spill, evacuate the laboratory immediately and contact your institution's emergency response team.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
